Technical Documentation Center

3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone
  • CAS: 898786-02-2

Core Science & Biosynthesis

Foundational

Unveiling the Enigmatic Mechanism: A Technical Guide to 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone Derivatives

For the attention of Researchers, Scientists, and Drug Development Professionals. This in-depth technical guide delves into the plausible mechanism of action of the emerging class of compounds, 3-(1,3-Dioxan-2-YL)-4'-flu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide delves into the plausible mechanism of action of the emerging class of compounds, 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone derivatives. While direct, comprehensive studies on this specific chemical series are nascent, this document synthesizes current knowledge from structurally related compounds to propose a scientifically grounded hypothesis of their biological function. By examining the constituent moieties—the propiophenone core, the 1,3-dioxane ring, and the 4'-fluoro substitution—we can infer a likely engagement with key neurological targets, offering a roadmap for future investigation and drug development.

Introduction: A Scaffold of Therapeutic Promise

The propiophenone scaffold is a privileged structure in medicinal chemistry, forming the backbone of various therapeutic agents with a wide range of biological activities, including antidepressant, antipsychotic, and neuroprotective effects.[1] The incorporation of a 1,3-dioxane ring can significantly modulate a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and in some cases, directly contributing to its biological activity.[2][3] Furthermore, the strategic placement of a fluorine atom on the phenyl ring is a common strategy in drug design to enhance metabolic stability and target affinity.

Given the established central nervous system (CNS) activity of many propiophenone derivatives, it is hypothesized that 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone derivatives are likely to act as modulators of key neurological targets. This guide will explore the evidence supporting two primary, non-mutually exclusive mechanisms of action: inhibition of monoamine oxidase B (MAO-B) and modulation of the sigma-1 (σ1) receptor.

Proposed Mechanism of Action: A Dual-Pronged Approach to Neuromodulation

Based on the structure-activity relationships of analogous compounds, we propose that 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone derivatives may exert their effects through a combination of MAO-B inhibition and sigma-1 receptor agonism.

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidases are enzymes critical for the degradation of monoamine neurotransmitters.[4] MAO-B, in particular, is a key target in the treatment of neurodegenerative diseases like Parkinson's disease.[4] The propiophenone core, especially when substituted, has been identified in potent and selective MAO-B inhibitors.[5][6]

The proposed mechanism involves the binding of the 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone derivative to the active site of the MAO-B enzyme. The fluorinated phenyl ring likely interacts with the aromatic cage of the active site, while the propiophenone backbone positions the molecule for effective inhibition. The 1,3-dioxane moiety may contribute to the overall binding affinity and selectivity. Inhibition of MAO-B would lead to an increase in the synaptic concentration of key neurotransmitters, such as dopamine, which is expected to have therapeutic benefits in conditions characterized by dopaminergic deficits.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Storage MAOB MAO-B Dopamine->MAOB Degradation Dopamine_cleft Dopamine VMAT2->Dopamine_cleft Release Derivative Propiophenone Derivative Derivative->MAOB Inhibition Dopamine_Receptor Dopamine Receptor Dopamine_cleft->Dopamine_Receptor Binding Signal_Transduction Signal Transduction (Therapeutic Effect) Dopamine_Receptor->Signal_Transduction Sigma1_Receptor_Pathway cluster_cell Neuron Derivative Propiophenone Derivative Sigma1R Sigma-1 Receptor Derivative->Sigma1R Agonism NMDAR NMDA Receptor Sigma1R->NMDAR Modulation IonChannel Ion Channel Sigma1R->IonChannel Regulation Neuroprotection Neuroprotection & Cell Survival NMDAR->Neuroprotection IonChannel->Neuroprotection

Proposed Sigma-1 Receptor Modulation.

Experimental Protocols for Mechanistic Elucidation

To validate the proposed mechanisms of action, a series of in vitro and in vivo experiments are essential. The following protocols provide a framework for the initial characterization of these novel derivatives.

In Vitro Assays

This assay determines the inhibitory potential of the test compounds against MAO-A and MAO-B. [4][7][8] Principle: The assay measures the hydrogen peroxide (H₂O₂) produced from the oxidative deamination of a monoamine substrate by MAO. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe to produce a fluorescent product, which is quantified.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate assay buffer (pH 7.4).

    • Prepare stock solutions of recombinant human MAO-A and MAO-B enzymes.

    • Prepare stock solutions of a suitable substrate (e.g., p-tyramine for both isoforms or benzylamine for MAO-B selectivity).

    • Prepare a stock solution of a fluorogenic probe (e.g., Amplex® Red) in DMSO.

    • Prepare a stock solution of HRP.

    • Prepare stock solutions of positive controls (e.g., clorgyline for MAO-A and selegiline for MAO-B).

    • Prepare serial dilutions of the 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone derivatives.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer, MAO enzyme (either MAO-A or MAO-B), and the test compound or positive/negative control.

    • Incubate the plate for a predefined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate and the HRP/fluorogenic probe mixture.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm Ex / 585 nm Em for Amplex® Red) at regular intervals for a set duration.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC₅₀ value for each compound against both MAO-A and MAO-B to determine potency and selectivity.

This assay measures the affinity of the test compounds for the sigma-1 receptor. [9][10][11][12] Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-(+)-pentazocine) for binding to the sigma-1 receptor in a membrane preparation.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize a tissue source rich in sigma-1 receptors (e.g., guinea pig liver) in an ice-cold buffer. [10] * Centrifuge the homogenate to pellet the membranes.

    • Wash and resuspend the membrane pellet in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay (96-well plate format):

    • To each well, add the membrane preparation, the radiolabeled ligand (at a concentration near its Kd), and varying concentrations of the test compound or a known sigma-1 ligand for non-specific binding determination (e.g., haloperidol).

    • Incubate the plate for a specific time (e.g., 120 minutes) at 37°C to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

    • Wash the filters with ice-cold buffer.

  • Quantification and Data Analysis:

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value and subsequently calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Models

To investigate the potential anticonvulsant effects suggested by CNS activity, standard rodent models can be employed. [13][14][15][16] Models:

  • Maximal Electroshock (MES) Seizure Test: This model is predictive of efficacy against generalized tonic-clonic seizures.

  • Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test: This model is predictive of efficacy against absence seizures.

General Procedure:

  • Administer the 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone derivative or vehicle control to rodents (mice or rats) via an appropriate route (e.g., intraperitoneal or oral).

  • After a predetermined pretreatment time, induce seizures using either electrical stimulation (MES) or a chemical convulsant (scPTZ).

  • Observe and score the seizure activity (e.g., presence or absence of tonic hindlimb extension in the MES test, or latency to and severity of clonic seizures in the scPTZ test).

  • Determine the dose at which the compound provides protection against seizures (ED₅₀).

Quantitative Data Summary

The following table provides a template for summarizing the key quantitative data that would be generated from the proposed experimental protocols.

CompoundMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)MAO-B/A Selectivity IndexSigma-1 Receptor Ki (nM)MES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)
Derivative 1
Derivative 2
...
Selegiline >10,000~10>1000N/A
(+)-Pentazocine N/AN/AN/A~5

Conclusion and Future Directions

The 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone scaffold represents a promising starting point for the development of novel CNS-active agents. Based on the known pharmacology of its constituent chemical moieties, a dual mechanism of action involving MAO-B inhibition and sigma-1 receptor modulation is proposed. The experimental protocols outlined in this guide provide a clear path forward for the comprehensive evaluation of these derivatives.

Future research should focus on synthesizing a library of analogs to establish clear structure-activity relationships for both proposed targets. Further in-depth studies, including enzyme kinetics for MAO inhibition and functional assays for sigma-1 receptor agonism, will be crucial to fully elucidate the mechanism of action. Ultimately, these investigations will determine the therapeutic potential of this exciting new class of compounds for the treatment of a range of neurological and psychiatric disorders.

References

  • Bio-protocol. (2021). Human Monoamine Oxidase Inhibition Assay. [Link]

  • Küçük, H. B., Yusufoğlu, A., Mataracı, E., & Döşler, S. (2011). Synthesis and biological activity of new 1,3-dioxolanes as potential antibacterial and antifungal compounds. Molecules, 16(8), 6784–6797. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2022). The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review). Molecules, 27(19), 6523. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 72, 1.34.1–1.34.21. [Link]

  • Herraiz, T., & Guillén, H. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in molecular biology (Clifton, N.J.), 1701, 129–141. [Link]

  • Kumar, A., Singh, P., & Kumar, P. (2012). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. Bioorganic & medicinal chemistry, 20(6), 2172–2179. [Link]

  • Barker-Haliski, M., & White, H. S. (2015). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neurotherapeutics, 12(4), 749–761. [Link]

  • LookChem. (n.d.). PROPIOPHENONE. [Link]

  • Küçük, H. B., Yusufoğlu, A., Mataracı, E., & Döşler, S. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 16(8), 6784-6797. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • European Patent Office. (1991). Propiophenone derivatives and their preparation and pharmaceutical use. [Link]

  • Čarman, J., & Potočki, S. (2021). Behavioral manifestations of seizures in rodent models of epilepsy. Frontiers in behavioral neuroscience, 15, 709664. [Link]

  • Ivković, B. M., Nikolic, K., Ilić, B. B., Agbaba, D., Stark, H., & D’hooghe, M. (2013). Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. European journal of medicinal chemistry, 63, 239–255. [Link]

  • Pingali, H., Jain, M., Shah, S., Makadia, P., Zaware, P., Jamili, J., Sairam, K. V., Patil, P., Suthar, D., Giri, S., Patel, H., & Patel, P. (2010). Design and Synthesis of Novel 1,3-Dioxane-2-carboxylic Acid Derivatives as PPARα/γ Dual Agonists. Letters in Drug Design & Discovery, 7(6), 421-429. [Link]

  • O'Neill, M. J., & Tricklebank, M. D. (2006). In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. [Link]

  • Shcherbakov, D. N., & Shcherbakova, I. V. (2022). Antibacterial Activity of Substituted 1,3-Dioxolanes. Pharmaceutical Chemistry Journal, 56(4), 453-456. [Link]

  • Schepmann, D., Engl, G., Kelkel, M., & Wünsch, B. (2020). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules (Basel, Switzerland), 25(17), 3929. [Link]

  • Grygorenko, O. O., Radchenko, D. S., & Volochnyuk, D. M. (2021). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • Wang, Z. M., Li, X. M., Xu, W., Li, F., Wang, J., Kong, L. Y., & Wang, X. B. (2015). Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B. MedChemComm, 6(12), 2149-2156. [Link]

  • Yilmaz, M., & Alp, A. (2017). Behavioral effects of antiepileptic drugs in rats: Are the effects on mood and behavior detectable in open-field test?. Epilepsy & behavior : E&B, 76, 122–128. [Link]

  • Toth, P., & Veszelka, S. (2023). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Pharmaceutics, 15(2), 487. [Link]

  • Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study on Central Nervous System. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2023). Dioxane-Fused Coumarins: From Synthesis to Biomedical Applications. Molecules, 28(18), 6545. [Link]

  • Laurini, E., Marson, D., & Pricl, S. (2019). A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset. Frontiers in chemistry, 7, 390. [Link]

  • Löscher, W., & Schmidt, D. (2011). Animal Models of Pharmacoresistant Epilepsy. In Epilepsy: The Intersection of Neurosciences, Biology, Mathematics, Engineering and Physics. CRC Press/Taylor & Francis. [Link]

  • Wang, Z. M., Li, X. M., Xu, W., Li, F., Wang, J., Kong, L. Y., & Wang, X. B. (2015). Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B. MedChemComm, 6(12), 2149-2156. [Link]

  • Romero, L., Zamanillo, D., & Merlos, M. (2023). Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. International journal of molecular sciences, 24(2), 1438. [Link]

  • Cignarella, G., Barlocco, D., Gaviraghi, G., & Pinna, G. A. (1988). Combined analgesic/neuroleptic activity in N-butyrophenone prodine-like compounds. Journal of medicinal chemistry, 31(4), 823–827. [Link]

  • Löscher, W. (2017). Animal Models Used in the Screening of Antiepileptic Drugs. Current topics in behavioral neurosciences, 31, 29–59. [Link]

  • Toth, P., & Veszelka, S. (2023). Experimental Models of In Vitro Blood-Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Pharmaceutics, 15(2), 487. [Link]

  • Walsh Medical Media. (2023). Experimental Pharmacology: Exploring Drug Actions in Research. [Link]

  • Sci-Hub. (n.d.). 2′,4′-dihydroxy-3-(4-methoxyphenyl)-propiophenone. [Link]

  • Penas, C., Pascual-Lafuente, L., & Reig-Viader, R. (2022). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Molecules (Basel, Switzerland), 27(19), 6524. [Link]

  • Wang, Z. M., Li, X. M., Xu, W., Li, F., Wang, J., Kong, L. Y., & Wang, X. B. (2015). Acetophenone derivatives: Novel and potent small molecule inhibitors of monoamine oxidase B. MedChemComm, 6(12), 2149-2156. [Link]

  • El-Sayed, M. A. A., & El-Gamal, M. I. (2021). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Journal of medicinal chemistry, 64(15), 10899–10931. [Link]

  • Rossi, D., & Gomeni, R. (2015). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Journal of medicinal chemistry, 58(1), 115–136. [Link]

Sources

Exploratory

An In-depth Technical Guide to the NMR Spectroscopy and Chemical Shifts of 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy data for the compound 3-(1,3-Dioxan-2-Y...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy data for the compound 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone. As a key intermediate in various synthetic pathways, a thorough understanding of its structural characterization is paramount. This document offers a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra, grounded in the fundamental principles of NMR and supported by data from analogous structures. We will delve into the causal relationships between the molecular structure and the observed chemical shifts, providing a robust framework for researchers in organic synthesis and drug development to confidently identify and assess the purity of this compound.

Introduction: The Structural Significance of 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone

3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone is a multifaceted organic molecule featuring a fluorinated aromatic ring, a ketone carbonyl group, and a cyclic acetal (dioxane) protecting group. The presence of these distinct functional groups necessitates a reliable and unambiguous method for structural elucidation and purity assessment. NMR spectroscopy stands as the preeminent analytical technique for this purpose, offering detailed insights into the molecular framework.

The 1,3-dioxane moiety often serves as a protecting group for carbonyls, and its characteristic NMR signals are crucial for confirming its successful installation and subsequent removal in a synthetic sequence.[1] The 4'-fluoro substitution on the propiophenone backbone is a common feature in medicinal chemistry, influencing the electronic properties and metabolic stability of drug candidates. This guide will systematically dissect the expected NMR spectrum of the title compound, providing a foundational understanding for its analysis.

Predicted ¹H and ¹³C NMR Spectral Data

While a publicly available, experimentally verified spectrum for this specific molecule is not readily accessible, a highly accurate prediction can be formulated by analyzing the NMR data of its constituent fragments and structurally related compounds. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS), assuming a standard deuterated chloroform (CDCl₃) solvent.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone

ProtonsPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2', H-6'7.95 - 8.05dd~8.8, 5.42H
H-3', H-5'7.10 - 7.20t~8.82H
H-2 (dioxane)4.50 - 4.60t~5.01H
H-4e, H-6e (dioxane)4.05 - 4.15m-2H
H-4a, H-6a (dioxane)3.70 - 3.80m-2H
H-33.10 - 3.20t~7.52H
H-22.05 - 2.15dt~7.5, 5.02H
H-5e (dioxane)2.00 - 2.10m-1H
H-5a (dioxane)1.30 - 1.40m-1H

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone

CarbonPredicted δ (ppm)
C=O198.0 - 200.0
C-4' (C-F)164.0 - 166.0 (d, ¹JCF ≈ 250 Hz)
C-1'132.5 - 134.5 (d, ⁴JCF ≈ 3 Hz)
C-2', C-6'130.0 - 132.0 (d, ³JCF ≈ 9 Hz)
C-3', C-5'115.0 - 117.0 (d, ²JCF ≈ 22 Hz)
C-2 (dioxane)101.0 - 103.0
C-4, C-6 (dioxane)66.0 - 68.0
C-338.0 - 40.0
C-230.0 - 32.0
C-5 (dioxane)25.0 - 27.0

In-depth Spectral Interpretation and Rationale

The predicted chemical shifts are derived from a systematic analysis of the electronic environment of each nucleus. The following sections provide a detailed explanation for the anticipated spectral features.

The Aromatic Region (¹H: 7.0-8.1 ppm; ¹³C: 115-166 ppm)

The 4'-fluoropropiophenone moiety gives rise to a characteristic AA'BB' system in the ¹H NMR spectrum.

  • H-2' and H-6' : These protons are ortho to the electron-withdrawing carbonyl group, leading to significant deshielding and a downfield shift in the range of 7.95-8.05 ppm.[2] They will appear as a doublet of doublets due to coupling with both the adjacent H-3'/H-5' protons and the fluorine atom.

  • H-3' and H-5' : These protons are ortho to the electron-donating fluorine atom, which has a shielding effect. However, they are meta to the carbonyl group. The net effect places their signal upfield relative to H-2'/H-6', around 7.10-7.20 ppm.[2] They will appear as a triplet due to coupling with the two neighboring aromatic protons and the fluorine.

  • Aromatic Carbons : The carbon directly attached to the fluorine (C-4') will exhibit a large one-bond coupling constant (¹JCF) of approximately 250 Hz. The other aromatic carbons will show smaller couplings to fluorine (²JCF, ³JCF, ⁴JCF), which is a key diagnostic feature for identifying fluorinated aromatic compounds.

The Aliphatic Chain (¹H: 2.0-3.2 ppm; ¹³C: 30-40 ppm)

The propiophenone backbone consists of a methylene group adjacent to the carbonyl (C-2) and another methylene group adjacent to the dioxane ring (C-3).

  • H-3 : The protons on the carbon adjacent to the carbonyl group (C-3) are deshielded and expected to resonate around 3.10-3.20 ppm as a triplet, coupled to the H-2 protons.

  • H-2 : These protons are adjacent to both the C-3 methylene and the C-2 of the dioxane ring. They will appear as a doublet of triplets around 2.05-2.15 ppm, coupled to both H-3 and the methine proton of the dioxane.

The 1,3-Dioxane Ring (¹H: 1.3-4.6 ppm; ¹³C: 25-102 ppm)

The 1,3-dioxane ring has a distinct set of signals due to its chair conformation and the influence of the substituents.

  • H-2 (Acetal Proton) : The proton at the C-2 position is an acetal proton and is significantly deshielded by the two adjacent oxygen atoms, resulting in a downfield shift to around 4.50-4.60 ppm.[3] It will appear as a triplet due to coupling with the C-2 protons of the aliphatic chain.

  • H-4, H-6 (Dioxane Methylene) : The axial and equatorial protons on C-4 and C-6 are diastereotopic and will have different chemical shifts. The equatorial protons (H-4e, H-6e) are typically deshielded compared to the axial protons (H-4a, H-6a).[4][5] This will result in complex multiplets in the ranges of 4.05-4.15 ppm and 3.70-3.80 ppm, respectively.

  • H-5 (Dioxane Methylene) : Similarly, the axial and equatorial protons at the C-5 position are non-equivalent, giving rise to separate signals. The equatorial proton (H-5e) is expected around 2.00-2.10 ppm, while the more shielded axial proton (H-5a) will be further upfield around 1.30-1.40 ppm.[3]

  • Dioxane Carbons : The C-2 carbon, being an acetal carbon, is the most downfield of the dioxane carbons, appearing around 101.0-103.0 ppm.[6] The C-4 and C-6 carbons, being attached to oxygen, will be in the 66.0-68.0 ppm range, while the C-5 carbon will be the most upfield, around 25.0-27.0 ppm.[6][7]

Experimental Protocol: A Self-Validating System

To ensure the acquisition of high-quality, reproducible NMR data, the following protocol is recommended.

Sample Preparation
  • Sample Purity : Ensure the sample of 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone is of high purity, as impurities will complicate the spectrum.

  • Solvent Selection : Use a high-purity deuterated solvent, such as chloroform-d (CDCl₃, 99.8 atom % D), containing TMS as an internal standard (0.03-0.05% v/v).

  • Concentration : For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

  • Sample Filtration : If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters
  • Spectrometer : A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, especially for resolving the complex multiplets of the dioxane ring.

  • ¹H NMR Acquisition :

    • Pulse Sequence : A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width : 12-16 ppm.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-2 seconds.

    • Number of Scans : 8-16 scans for a reasonably concentrated sample.

  • ¹³C NMR Acquisition :

    • Pulse Sequence : A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width : 200-240 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024-4096 scans, depending on the sample concentration.

  • Data Processing : Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

Visualization of Key Structural Features and Workflow

To aid in the conceptual understanding of the molecular structure and the experimental workflow, the following diagrams are provided.

Molecular Structure of 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone cluster_propiophenone 4'-Fluoropropiophenone Backbone cluster_dioxane 1,3-Dioxane Ring C=O C=O C1' C1' C=O->C1' C3 C3 C=O->C3 C2' C2' C1'->C2' C3' C3' C2'->C3' C6' C6' C6'->C1' C4' C4'-F C3'->C4' C5' C5' C5'->C6' C4'->C5' C2_aliphatic C2 C3->C2_aliphatic Propyl Chain C2_dioxane C2 O1 O1 C2_dioxane->O1 C2_dioxane->C2_aliphatic C6_dioxane C6 O1->C6_dioxane C5_dioxane C5 C6_dioxane->C5_dioxane C4_dioxane C4 C5_dioxane->C4_dioxane O3 O3 C4_dioxane->O3 O3->C2_dioxane

Caption: Molecular connectivity of 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Compound (5-10 mg for ¹H, 20-50 mg for ¹³C) Dissolve Dissolve in CDCl₃ with TMS (0.6-0.7 mL) Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Insert Insert Sample into Spectrometer (≥400 MHz) Filter->Insert Acquire_H1 Acquire ¹H Spectrum (zg30, 8-16 scans) Insert->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum (zgpg30, 1024-4096 scans) Insert->Acquire_C13 Process Fourier Transform & Phase Correction Acquire_H1->Process Acquire_C13->Process Integrate Integrate Peaks (¹H NMR) Process->Integrate Assign Assign Chemical Shifts & Analyze Couplings Process->Assign Integrate->Assign

Caption: Recommended workflow for NMR analysis.

Conclusion

This technical guide provides a detailed and authoritative framework for understanding the ¹H and ¹³C NMR spectra of 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone. By dissecting the molecule into its constituent functional groups and drawing upon established NMR principles and data from analogous structures, we have presented a comprehensive prediction of its spectral features. The provided experimental protocols and workflow diagrams offer a practical guide for researchers to obtain high-quality data. This document serves as a valuable resource for scientists and drug development professionals, enabling the confident structural verification and purity assessment of this important chemical entity.

References

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1,3-dioxane C4H8O2. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1,3-dioxane C4H8O2. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5. Retrieved from [Link]

  • R Discovery. (1980, January 1). 13C Chemical Shifts — Sensitive Detectors in Structure Determination. 1. 13C NMR Studies of Saturated Heterocycles. 4. Methyl‐Substituted 1,3‐Dioxanes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane. Retrieved from [Link]

Sources

Foundational

Crystallographic Structure Analysis of 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone: A Methodological Whitepaper

Executive Summary The compound 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone (CAS: 898786-02-2) is a highly versatile fluorinated intermediate utilized in advanced organic synthesis and medicinal chemistry. Understanding it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone (CAS: 898786-02-2) is a highly versatile fluorinated intermediate utilized in advanced organic synthesis and medicinal chemistry. Understanding its three-dimensional spatial conformation is critical for predicting its reactivity, receptor-binding affinity, and solid-state stability. Because this molecule possesses significant conformational flexibility—driven by its alkyl linker and the cyclic acetal moiety—single-crystal X-ray diffraction (SCXRD) remains the gold standard for its absolute structural elucidation. This whitepaper outlines the authoritative methodology for the crystal growth, data acquisition, and structural refinement of this compound.

Molecular Architecture & Crystallographic Rationale

To successfully resolve the crystal structure of 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone, one must first understand the stereoelectronic forces governing its solid-state packing. The molecule consists of three distinct structural domains:

  • The 4-Fluorophenyl Propiophenone Core: The carbonyl group ( C=O ) is strongly conjugated with the 4-fluorophenyl ring, heavily favoring a coplanar arrangement to maximize π -orbital overlap. The highly electronegative fluorine atom at the para position acts as a potent hydrogen-bond acceptor, typically driving supramolecular assembly through intermolecular C-H⋯F interactions.

  • The Alkyl Linker: The −CH2​−CH2​− chain connecting the carbonyl to the acetal introduces rotational degrees of freedom. In the solid state, this chain will adopt either an anti or gauche conformation, dictated entirely by the minimization of crystal void space and packing thermodynamics.

  • The 1,3-Dioxane Ring: Cyclic six-membered acetals overwhelmingly prefer a chair conformation to minimize torsional strain. To avoid severe 1,3-diaxial steric clashes, the bulky propiophenone substituent attached at the C2 position of the dioxane ring will strictly occupy the equatorial position .

Experimental Protocols for SCXRD

A crystallographic experiment is only as reliable as the physical crystal and the data collected from it. The following protocols are designed as self-validating systems to ensure maximum data integrity.

Protocol 2.1: Single Crystal Growth via Vapor Diffusion

Because 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone is highly soluble in most organic solvents, standard slow evaporation often yields twinned or poorly diffracting aggregates. Vapor diffusion ensures a controlled, thermodynamic nucleation environment.

  • Step 1 (Solvent System): Dissolve 50 mg of the analyte in 1.5 mL of a high-solubility solvent (e.g., Dichloromethane, DCM) inside a 4 mL inner glass vial.

  • Step 2 (Filtration): Pass the solution through a 0.22 µm PTFE syringe filter to eliminate microscopic impurities that could act as premature nucleation sites.

  • Step 3 (Antisolvent Chamber): Place the unsealed 4 mL vial inside a larger 20 mL scintillation vial containing 5 mL of an antisolvent (e.g., n-hexane).

  • Step 4 (Equilibration): Seal the outer 20 mL vial tightly. Over 3–7 days at 20 °C, the volatile hexane will diffuse into the DCM, gradually lowering the dielectric constant of the solution and forcing the compound to crystallize.

  • Validation: Inspect the harvested crystals under a polarized optical microscope. A high-quality single crystal will extinguish light uniformly upon rotation.

Protocol 2.2: Data Collection and Integration
  • Step 1 (Mounting & Cryocooling): Select a crystal (approx. 0.20×0.15×0.10 mm), coat it in perfluoropolyether oil, and mount it on a MiTeGen loop. Immediately transfer it to the diffractometer's goniometer under an open-flow nitrogen cryostat set to 100 K .

    • Causality: Cryocooling is mandatory. It drastically reduces the atomic thermal displacement parameters (Debye-Waller factors), thereby enhancing high-angle diffraction intensities and mitigating X-ray-induced radical damage.

  • Step 2 (Diffraction): Expose the crystal to Mo K α radiation ( λ=0.71073 Å). Execute a full-sphere data collection strategy using ω and ϕ scans to ensure a redundancy of >4.0 and a completeness of >99% .

  • Step 3 (Reduction): Integrate the raw diffraction frames. Apply a multi-scan absorption correction (e.g., SADABS) to correct for the crystal's shape and beam absorption.

    • Validation: The internal agreement factor ( Rint​ ) must be <0.05 . A higher value indicates crystal twinning, severe radiation damage, or incorrect unit cell indexing.

Structure Solution & Refinement Workflow

The conversion of reciprocal space diffraction data into a real-space atomic model requires robust mathematical algorithms.

  • Phase Problem Solution: The initial structural model is solved using the dual-space algorithm implemented in SHELXT . This algorithm iteratively cycles between reciprocal space (applying measured amplitudes) and real space (modifying electron density to locate heavy atoms like F, O, and C), bypassing the limitations of traditional direct methods.

  • Least-Squares Refinement: The model is refined against F2 using full-matrix least-squares minimization in SHELXL . All non-hydrogen atoms are refined anisotropically (represented as thermal ellipsoids).

  • Disorder Modeling (If Applicable): The 1,3-dioxane ring may exhibit dynamic ring-flipping even at 100 K. If residual electron density peaks ( >0.5e/A˚3 ) appear near the ring, the disordered atoms must be modeled over two distinct positions using PART instructions, applying rigid-bond restraints (RIGU or SIMU) to maintain chemically sensible geometries.

  • Hydrogen Atom Treatment: Hydrogen atoms are placed in geometrically calculated positions using a riding model. For the aliphatic methylene groups, the isotropic displacement parameter is constrained to Uiso​(H)=1.2Ueq​(C) .

  • GUI Management: The entire computational pipeline is managed, visualized, and validated using the Olex2 software suite , which also generates the final .cif file for database deposition.

Quantitative Structural Data

The table below summarizes the expected crystallographic parameters for 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone, based on highly accurate structural analogs within the fluorinated acetal class.

Table 1: Representative Crystallographic Data Summary

ParameterValue
Chemical Formula C13​H15​FO3​
Formula Weight 238.25 g/mol
Temperature 100(2) K
Wavelength 0.71073A˚(Mo Kα)
Crystal System Monoclinic
Space Group P21​/c (Centrosymmetric)
Unit Cell Dimensions a≈11.2A˚,b≈8.5A˚,c≈13.4A˚
Volume ( V ) ≈1230A˚3
Z (Molecules per cell) 4
Calculated Density ( ρcalc​ ) 1.286 g/cm3
Final R indices [I>2σ(I)] R1​≤0.040,wR2​≤0.095
Goodness-of-fit (GOF) on F2 1.00−1.05
Crystallographic Workflow Visualization

The following diagram maps the logical progression of the structure determination process, from physical chemistry to computational validation.

XRD_Workflow N1 Sample Preparation (Vapor Diffusion) N2 Data Collection (Diffractometer, 100K) N1->N2 Single Crystal N3 Data Reduction (Integration & Scaling) N2->N3 Raw Frames N4 Structure Solution (SHELXT - Dual Space) N3->N4 .hkl & .ins N5 Structure Refinement (SHELXL - Least Squares) N4->N5 Initial Model N6 Validation & Deposition (Olex2 & CCDC) N5->N6 Final .cif

Fig 1: End-to-end SCXRD workflow from crystal growth to structural refinement and CCDC deposition.

References
  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Li, Y., et al. (2010). "2-(2-Nitrophenyl)-1,3-dioxan-5-ol." Acta Crystallographica Section E: Structure Reports Online, 66(11), o2852.[Link]

Exploratory

thermodynamic stability of 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone at room temperature

An In-Depth Technical Guide to the Thermodynamic Stability of 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone at Room Temperature Foreword: From Molecular Structure to Stability Prediction To drug development professionals, t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone at Room Temperature

Foreword: From Molecular Structure to Stability Prediction

To drug development professionals, the thermodynamic stability of an active pharmaceutical ingredient (API) is not merely a matter of chemical curiosity; it is the bedrock upon which product efficacy, safety, and shelf-life are built. A molecule that degrades on the shelf can lead to loss of potency and the formation of potentially toxic impurities. This guide addresses the thermodynamic stability of a specific molecule: 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone. As no comprehensive stability data for this compound is readily available in published literature, this document serves as a predictive and methodological framework. Acting as a Senior Application Scientist, this guide will deconstruct the molecule's structure, anticipate its chemical liabilities, and provide a robust, field-proven strategy for its comprehensive stability assessment at room temperature, grounded in the principles mandated by international regulatory bodies.

Molecular Profile and Inherent Stability Liabilities

A molecule's structure is a roadmap to its potential weaknesses. A rigorous analysis of the functional groups within 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone allows us to form educated hypotheses about its stability profile.

Molecular Structure:

  • 4'-Fluoropropiophenone Backbone: This portion of the molecule features an aromatic ketone. The carbonyl group and the adjacent aromatic ring create a conjugated system. Such systems can be susceptible to photolytic degradation.[1] The bond between the carbonyl carbon and the adjacent methylene group (the α-carbon) can also be a site for oxidative or hydrolytic cleavage under harsh conditions.

  • 1,3-Dioxane Moiety: This feature is a cyclic acetal. In synthetic chemistry, 1,3-dioxanes are frequently used as protecting groups for carbonyl compounds.[2] Their defining characteristic is robust stability under neutral, basic, reductive, and many oxidative conditions.[2][3][4] However, they are readily cleaved under acidic conditions, which catalyze hydrolysis to regenerate the original aldehyde/ketone and the 1,3-diol.[2] This acid lability represents the most probable degradation pathway for the entire molecule under ambient, acidic conditions.

Primary Hypothesis: The principal thermodynamic vulnerability of 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone at room temperature is the acid-catalyzed hydrolysis of the 1,3-dioxane ring. Other potential, albeit likely less significant, degradation pathways could involve photolysis of the fluorinated aromatic ring or oxidation of the propiophenone chain.

The Foundation: Thermodynamic vs. Kinetic Stability

In the context of drug stability, it is crucial to distinguish between kinetic and thermodynamic products of degradation.

  • Kinetic Stability refers to the resistance of a compound to change based on the activation energy required for a reaction to occur.[5] A kinetically controlled reaction produces the product that is formed fastest, often at lower temperatures, because it has a lower activation energy barrier.[6][7][8]

  • Thermodynamic Stability relates to the overall energy state of the products versus the reactants. A thermodynamically controlled reaction, typically favored at higher temperatures or over longer periods where equilibrium can be reached, yields the most stable product—the one at the lowest energy state.[6][7][8]

For long-term storage at room temperature, we are primarily concerned with thermodynamic stability. We need to identify the degradation products that are most energetically favorable to form over the product's shelf-life, as these are the ones that will accumulate over time. Forced degradation studies, by applying energy (heat, light, chemical stress), help to overcome activation energy barriers and reveal these thermodynamically favored degradation pathways.[9][10]

The Strategic Workflow: Forced Degradation Studies

To proactively identify potential degradation products and establish the intrinsic stability of a molecule, the pharmaceutical industry employs forced degradation, or stress testing.[9][11] This involves subjecting the drug substance to conditions more severe than accelerated stability testing to provoke degradation.[9][10] The insights gained are fundamental for developing stability-indicating analytical methods, understanding degradation mechanisms, and informing formulation and packaging decisions.[1][9][10]

The overall strategy is a multi-stage process that ensures a comprehensive and scientifically sound stability assessment.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Analysis & Characterization cluster_3 Phase 4: Long-Term Stability Study A Develop Stability-Indicating Analytical Method (e.g., HPLC) B Validate Method per ICH Q2(R1) (Specificity, Linearity, Accuracy) A->B C Subject API to Stress Conditions B->C Validated method is crucial for accurate degradation analysis D Hydrolysis (Acid & Base) C->D E Oxidation (e.g., H2O2) C->E F Photolysis (ICH Q1B Light Exposure) C->F G Thermal (Dry Heat) C->G H Analyze Stressed Samples using Validated Method I Assess Peak Purity & Achieve Mass Balance H->I J Identify Degradant Structures (e.g., LC-MS, NMR) I->J K Design Long-Term Study (per ICH Q1A) J->K Forced degradation results inform long-term study design L Store at 25°C/60% RH K->L M Monitor at Specified Time Points L->M

Caption: Overall workflow for assessing drug substance stability.

Core Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for assessing the stability of 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone.

Protocol: Development of a Stability-Indicating HPLC Method

Rationale: A stability-indicating method (SIM) is a validated analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. High-Performance Liquid Chromatography (HPLC) is the industry standard for this task due to its high resolving power and sensitivity.[12][13] A reversed-phase C18 column is a versatile and common starting point for moderately polar organic molecules.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

    • Prepare working solutions by diluting the stock solution to a concentration suitable for UV detection (e.g., 0.1 mg/mL).

  • Initial Chromatographic Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a high percentage of Mobile Phase A (e.g., 90%) and gradually increase Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 254 nm and the molecule's λmax).

  • Method Optimization:

    • Inject the unstressed working solution. The goal is a sharp, symmetrical peak for the parent compound.

    • Prepare a mixture of stressed samples (acid, base, peroxide, etc.) and inject it.

    • Adjust the gradient slope, mobile phase pH (if using a pH-stable column), and organic solvent type (e.g., methanol vs. acetonitrile) to achieve baseline separation between the parent peak and all degradation product peaks.

  • Method Validation (Abbreviated):

    • Specificity: Demonstrate that the method can resolve the parent drug from its degradants and any matrix components. This is confirmed during the analysis of stressed samples.

    • Linearity: Establish a linear relationship between concentration and detector response over a defined range.

    • Accuracy & Precision: Confirm the closeness of test results to the true value and the degree of scatter between a series of measurements.

Protocol: Forced Degradation Studies

Rationale: To systematically probe the molecule's vulnerabilities under various chemical environments as recommended by ICH guidelines.[11]

General Procedure:

  • For each condition, prepare a solution of the API at ~1 mg/mL.

  • The goal is to achieve 5-20% degradation of the parent compound. The stress time or reagent concentration should be adjusted to reach this target.

  • After the stress period, neutralize the sample if necessary (e.g., acid-stressed sample neutralized with base, and vice-versa) and dilute to the target concentration for HPLC analysis.

Stress ConditionReagent and ConditionsRationale & Primary Hypothesis
Acid Hydrolysis 0.1 M HCl at 60 °CTo test for lability in acidic environments. Hypothesis: This is the most likely degradation pathway. The 1,3-dioxane acetal will hydrolyze to form 4'-fluoro-3-oxopropiophenone and 1,3-propanediol.
Base Hydrolysis 0.1 M NaOH at 60 °CTo test for lability in basic environments. Hypothesis: The molecule is expected to be largely stable. The 1,3-dioxane is base-stable.[2][3] Minimal degradation, if any, might occur on the propiophenone chain.
Oxidation 3% H₂O₂ at Room TempTo assess susceptibility to oxidation. Hypothesis: Potential for oxidation at the benzylic position or Baeyer-Villiger oxidation of the ketone, though the 1,3-dioxane is generally robust.[4]
Thermal Degradation Dry heat at 80 °C (in solid state)To evaluate the impact of high temperatures.[1] Hypothesis: The molecule is likely to be thermally stable under these conditions, but this confirms the absence of low-energy thermal decomposition pathways.
Photolytic Degradation Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (per ICH Q1B).To assess light sensitivity. Hypothesis: The fluorinated aromatic system may show some susceptibility to photolysis.[1]

Predicted Degradation Pathway and Structural Elucidation

Based on fundamental organic chemistry principles, the primary degradation pathway under thermodynamically controlled conditions (long-term storage in a potentially slightly acidic environment) is the hydrolysis of the 1,3-dioxane ring.

Caption: Predicted primary degradation pathway of the target molecule.

Note: Placeholder images are used. In a real report, these would be chemical structure diagrams.

Structural Elucidation:

  • LC-MS Analysis: The primary tool for identifying degradants. The mass-to-charge ratio (m/z) of the degradation products will provide their molecular weight. For the predicted acid degradation, one would expect to see a peak corresponding to the molecular weight of 4'-fluoro-3-oxopropiophenone.

  • NMR Spectroscopy: If a significant degradant is isolated, ¹H and ¹³C NMR spectroscopy would be used to confirm its structure unequivocally.

Long-Term Stability Study Protocol

Rationale: While forced degradation predicts what might happen, long-term studies confirm stability under real-world storage conditions and are required for establishing a shelf-life.[14][15] The conditions are defined by ICH guidelines.[14][16][17][18]

Protocol:

  • Batch Selection: Use at least three primary batches of 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone.

  • Container Closure System: Store the substance in a container that simulates the proposed commercial packaging.

  • Storage Conditions: For room temperature stability intended for most global markets (Climatic Zones I and II), the primary long-term storage condition is:

    • 25 °C ± 2 °C / 60% RH ± 5% RH [14][17]

  • Testing Schedule: The substance should be tested at regular intervals over the proposed shelf-life. A typical schedule is:

    • 0, 3, 6, 9, 12, 18, 24, and 36 months. [14]

  • Analytical Tests: At each time point, the samples should be analyzed using the validated stability-indicating HPLC method for:

    • Assay (potency of the active substance).

    • Purity (levels of any specified and unspecified degradation products).

    • Appearance (any change in physical form or color).

Data Presentation:

Time Point (Months)Storage ConditionAppearanceAssay (% of Initial)Total Impurities (%)
0N/AWhite Solid100.0< 0.1
325°C/60% RHConforms
625°C/60% RHConforms
925°C/60% RHConforms
1225°C/60% RHConforms
1825°C/60% RHConforms
2425°C/60% RHConforms
3625°C/60% RHConforms

Conclusion and Recommendations for Handling and Storage

Based on a first-principles analysis of its chemical structure, 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone is predicted to be a relatively stable compound under neutral and basic conditions at room temperature. The primary liability to its thermodynamic stability is the presence of the 1,3-dioxane ring, which is susceptible to acid-catalyzed hydrolysis. Photolytic degradation may be a secondary concern.

Recommendations:

  • Storage: The substance should be stored in well-sealed containers to protect it from atmospheric moisture and potential environmental acidity.

  • Formulation: During formulation development, acidic excipients should be avoided to prevent catalytic degradation of the API. Buffering the formulation to a neutral or slightly basic pH would be a prudent strategy to ensure maximum stability.

  • Packaging: To mitigate any risk of photolytic degradation, the use of amber or otherwise opaque packaging is recommended.

This comprehensive guide provides the theoretical framework and practical, actionable protocols for a full and rigorous assessment of the thermodynamic stability of 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone, ensuring that any drug development program utilizing this compound is built on a solid foundation of chemical understanding.

References

  • Vertex AI Search. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. 1

  • Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. 9

  • International Journal of Scientific Development and Research. (n.d.). Force Degradation for Pharmaceuticals: A Review. Link

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. 11

  • Rawat, T., & Pandey, I.P. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. 10

  • Scribd. (n.d.). ICH Guidelines on Stability Testing. 16

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. 14

  • American Pharmaceutical Review. (n.d.). A Guide to ICH Stability Storage and Testing for Pharmaceuticals. 19

  • MasterControl. (n.d.). ICH Q1 Stability Testing Guidelines. 17

  • BenchChem. (2025). Application Notes and Protocols: Protecting Group Chemistry of the 1,3-Dioxane Moiety. 2

  • ICH. (2010, February 2). Q1A(R2) Guideline. 18

  • Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. 3

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. 4

  • Chemistry LibreTexts. (2019, June 5). Kinetic Versus Thermodynamic Products. 6

  • BenchChem. (2025). The 1,3-Dioxolane Functional Group: A Comprehensive Guide for Synthetic Chemists. 20

  • Chemistry LibreTexts. (2024, March 17). Kinetic vs. Thermodynamic Control of Reactions. 8

  • Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products. 7

  • StudySmarter. (2024, August 27). Kinetic Stability: Thermodynamic vs. Kinetic. 5

  • Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality. 12

  • SEP Analytical Labs. (n.d.). Stability-Indicating Assay. 21

  • LCGC International. (2026, March 16). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. 13

  • International Journal of Scientific Development and Research. (n.d.). Stability indicating study by using different analytical techniques. Link

Sources

Foundational

mass spectrometry fragmentation pattern of 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone

An In-depth Technical Guide to the Mass Spectrometric Fragmentation of 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone Abstract This technical guide provides a predictive analysis of the mass spectrometric fragmentation behav...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mass Spectrometric Fragmentation of 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone

Abstract

This technical guide provides a predictive analysis of the mass spectrometric fragmentation behavior of 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone. In the absence of published experimental spectra for this specific molecule, this document leverages foundational principles of mass spectrometry and established fragmentation patterns of analogous chemical structures—namely aromatic ketones, cyclic acetals, and fluorinated compounds—to construct a detailed and scientifically grounded fragmentation map. We will explore the anticipated fragmentation pathways under both high-energy Electron Ionization (EI) and soft-ionization tandem mass spectrometry (MS/MS) conditions, offering researchers a robust framework for the identification and structural elucidation of this compound and its related analogues.

Introduction: The Analytical Imperative

3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone is a complex organic molecule incorporating three key functional regions: a 4-fluorophenyl group, a propiophenone ketone backbone, and a 1,3-dioxane cyclic acetal moiety. Such molecules are often encountered as intermediates in pharmaceutical synthesis or as novel chemical entities in drug discovery programs. Accurate structural confirmation is paramount, and mass spectrometry stands as a cornerstone technique for this purpose. Understanding the molecule's fragmentation pattern is not merely an academic exercise; it is essential for distinguishing it from isomers, identifying metabolites, and ensuring the purity of synthetic batches.

This guide moves beyond a simple listing of potential fragments. It delves into the mechanistic rationale behind bond cleavages, explaining why certain fragments are expected to be more abundant than others. This approach is rooted in the principles of ion stability, charge localization, and well-documented rearrangement reactions like the McLafferty rearrangement.[1]

Molecular Structure and Ionization Propensities

Before dissecting its fragmentation, we must consider the intact molecule and its likely behavior upon ionization.

  • Molecular Formula: C₁₃H₁₅FO₃

  • Monoisotopic Mass: 238.1005 Da

  • Key Structural Features:

    • Aromatic Ketone: The fluorophenyl ring conjugated with the carbonyl group creates a stable system that will heavily influence fragmentation.

    • 1,3-Dioxane Ring: This acetal is prone to characteristic ring-opening mechanisms and the loss of small neutral molecules.[2][3]

    • Propyl Linker: The ethylene bridge (-CH₂-CH₂-) provides sites for cleavage and potential hydrogen rearrangements.

Ionization Considerations:

  • Electron Ionization (EI): In EI-MS, typically performed at 70 eV, the initial ionization event will likely involve the removal of an electron from a non-bonding orbital on one of the oxygen atoms or from the π-system of the aromatic ring. This creates a high-energy molecular ion (M•⁺) that is primed for extensive fragmentation.[4] The molecular ion peak itself may be of low abundance.

  • Electrospray Ionization (ESI): In ESI-MS, performed under acidic conditions, the molecule is expected to readily protonate. The most likely sites for protonation are the carbonyl oxygen or one of the acetal oxygens, forming an even-electron [M+H]⁺ ion. This ion is significantly more stable than its EI counterpart, and fragmentation will only occur upon collisional activation (CID) in a tandem mass spectrometer.[4]

Predicted Fragmentation Pathway under Electron Ionization (EI)

EI fragmentation is driven by the stability of the resulting radical and cationic species. The primary pathways are predicted to be dominated by cleavages alpha to the carbonyl group, a classic fragmentation mechanism for ketones.[1]

Alpha-Cleavage: The Dominant Fragmentation Route

The bonds adjacent to the carbonyl carbon are the most susceptible to cleavage.

  • Formation of the 4-Fluorobenzoyl Cation (m/z 123): Cleavage of the bond between the carbonyl carbon and the adjacent methylene group (Cα-Cβ) is highly probable. This results in the formation of a resonance-stabilized 4-fluorobenzoyl acylium ion. This fragment is exceptionally stable due to the delocalization of the positive charge across the carbonyl group and the aromatic ring. We predict this to be the base peak or one of the most abundant ions in the EI spectrum. The other product is a neutral radical.

  • Formation of the [M - C₇H₄FO]• Fragment (m/z 115): The alternative α-cleavage involves the scission of the bond between the carbonyl carbon and the fluorophenyl ring. This would generate a [C₆H₁₁O₂]⁺ ion (m/z 115). While possible, this pathway is generally less favored in aromatic ketones compared to the loss of the alkyl chain, as the resulting acylium ion is more stable.[5]

Fragmentation of the 1,3-Dioxane Moiety

Fragments containing the dioxane ring will undergo their own characteristic cleavages. The primary ion at m/z 115, [CH₂CH₂-dioxane]⁺, would likely fragment further. Common fragmentation patterns for 1,3-dioxane derivatives involve ring opening followed by the loss of neutral species.[2][6] A key fragment often observed for 2-substituted 1,3-dioxanes is at m/z 87 , corresponding to the [C₄H₇O₂]⁺ ion, formed through the loss of an ethylene molecule from the m/z 115 precursor.

McLafferty Rearrangement

The McLafferty rearrangement is a hallmark of ketones possessing a γ-hydrogen. In this molecule, the hydrogen atom on the acetal carbon (C-2 of the dioxane ring) is a γ-hydrogen relative to the carbonyl group. A six-membered transition state can form, leading to the cleavage of the Cα-Cβ bond and the expulsion of a neutral enol fragment containing the fluorophenyl group. This would result in a radical cation of vinyl-1,3-dioxane at m/z 114 .

The workflow for the primary EI fragmentation can be visualized as follows:

G cluster_alpha Alpha-Cleavage Pathways cluster_mclafferty McLafferty Rearrangement cluster_secondary Secondary Fragmentation M Molecular Ion (M•⁺) m/z 238 F123 4-Fluorobenzoyl Cation m/z 123 (Base Peak) M->F123 Loss of •CH₂CH₂(C₄H₇O₂) radical F115 [M-Fluorobenzoyl]• Cation m/z 115 M->F115 Loss of C₇H₄FO• radical F114 Vinyl-1,3-Dioxane Cation m/z 114 M->F114 Loss of C₇H₅FO neutral F87 Dioxane Fragment m/z 87 F115->F87 Loss of C₂H₄ neutral

Caption: Predicted EI fragmentation of 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone.

Summary of Predicted EI Fragments
Predicted m/zProposed Ion StructureFragmentation PathwayPredicted Abundance
238[C₁₃H₁₅FO₃]•⁺Molecular IonLow to Very Low
123 [C₇H₄FO]⁺ α-Cleavage (loss of alkyl-dioxane radical) High (likely Base Peak)
115[C₆H₁₁O₂]⁺α-Cleavage (loss of fluorobenzoyl radical)Moderate
114[C₆H₁₀O₂]•⁺McLafferty RearrangementModerate
87[C₄H₇O₂]⁺Secondary fragmentation from m/z 115Moderate to Low

Predicted Fragmentation under ESI-MS/MS

Under ESI conditions, we analyze the fragmentation of the protonated molecule, [M+H]⁺ (m/z 239). The fragmentation is induced by collision with an inert gas (CID) and typically involves the loss of stable neutral molecules.

The most likely fragmentation pathways for the [M+H]⁺ ion would be:

  • Neutral Loss of 1,3-Propanediol (76 Da): Protonation on an acetal oxygen can weaken the C-O bonds of the dioxane ring. A common pathway for protonated acetals is hydrolysis-like fragmentation in the gas phase. This could lead to the expulsion of 1,3-propanediol (HO-(CH₂)₃-OH), resulting in a fragment at m/z 163 .

  • Cleavage of the Dioxane Ring: Loss of smaller neutral fragments from the dioxane ring, such as formaldehyde (CH₂O, 30 Da), is also plausible, leading to a fragment at m/z 209 .

  • Loss of the Entire Dioxane Sidechain: Cleavage of the Cβ-Cγ bond could result in the loss of the entire dioxane-containing side chain as a neutral species, potentially leading back to an ion related to the fluorobenzoyl cation, although the mechanism is different from EI.

Experimental Protocols

To validate these predictions, the following experimental setups are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

This protocol is designed for a standard quadrupole GC-MS system.

  • Sample Preparation:

    • Accurately weigh ~1 mg of 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone.

    • Dissolve in 1 mL of high-purity ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

    • Prepare a working solution of ~10 µg/mL by diluting the stock solution.

  • GC Parameters:

    • Injector: Splitless mode, 250 °C.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., HP-5MS or equivalent).

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis

This protocol is suitable for a triple quadrupole or ion trap mass spectrometer.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in methanol or acetonitrile.

    • Prepare a working solution of ~1 µg/mL in the initial mobile phase composition.

  • LC Parameters:

    • Column: C18 reversed-phase, 100 mm x 2.1 mm, 2.6 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient:

      • Start at 30% B, hold for 1 min.

      • Ramp to 95% B over 8 min.

      • Hold at 95% B for 2 min.

      • Return to 30% B and re-equilibrate for 3 min.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Parameters:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Full Scan (MS1): Scan from m/z 100 to 300 to identify the [M+H]⁺ precursor at m/z 239.

    • Tandem MS (MS2):

      • Select the precursor ion at m/z 239.

      • Apply collision-induced dissociation (CID) with argon as the collision gas.

      • Optimize collision energy (typically in the range of 10-40 eV) to achieve a rich product ion spectrum.

      • Scan the product ions from m/z 50 to 250.

G cluster_gcms GC-MS (EI) Workflow cluster_lcms LC-MS/MS (ESI) Workflow GC_Sample Sample in Volatile Solvent Injector Injector (250°C) GC_Sample->Injector GC_Column GC Column (Temp Program) Injector->GC_Column EI_Source EI Source (70 eV) GC_Column->EI_Source Mass_Analyzer_EI Mass Analyzer (Scan m/z 40-400) EI_Source->Mass_Analyzer_EI LC_Sample Sample in Mobile Phase LC_Column LC Column (Gradient Elution) LC_Sample->LC_Column ESI_Source ESI Source (+ve) LC_Column->ESI_Source MS1 MS1: Isolate [M+H]⁺ (m/z 239) ESI_Source->MS1 CID_Cell CID Cell (Fragmentation) MS1->CID_Cell MS2 MS2: Scan Product Ions CID_Cell->MS2

Caption: Recommended analytical workflows for MS analysis.

Conclusion

The mass spectrometric fragmentation of 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone is predicted to be governed by well-understood chemical principles. Under EI conditions, the spectrum will likely be dominated by a highly stable 4-fluorobenzoyl cation at m/z 123, originating from α-cleavage. Under softer ESI-MS/MS conditions, fragmentation of the protonated molecule (m/z 239) is expected to proceed via neutral losses involving the 1,3-dioxane moiety. This predictive guide provides a detailed roadmap for researchers to identify this molecule, interpret its mass spectrum with confidence, and distinguish it from structurally related compounds.

References

  • (No specific reference for this exact compound was found, this guide is predictive).
  • Hybrid density functional theory study of fragment ions generated during mass spectrometry of 1,3-dioxane deriv
  • mass spectrum of 1,3-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis. Doc Brown.
  • Stereochemistry Studies of Some 1,3-dioxane Derivatives by Differential Mass Spectrometry and Computational Chemistry.
  • Mass Spectrometry: Fragment
  • GC EI and CI Fragmentation and Interpret
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid

Sources

Exploratory

Pharmacological Potential and Synthetic Utility of 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone Analogs in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic selection of highly versatile building blocks dictates the efficiency of the drug discovery pipeline. 3-(1,3-Dioxan-2-yl)-4'-fluoropropiophenone (CAS 898786-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of highly versatile building blocks dictates the efficiency of the drug discovery pipeline. 3-(1,3-Dioxan-2-yl)-4'-fluoropropiophenone (CAS 898786-02-2) represents a remarkably potent, commercially available masked 1,4-dicarbonyl scaffold[1]. Structurally, it features a 4-fluorophenyl ketone moiety—a privileged pharmacophore for central nervous system (CNS) penetration—and a 1,3-dioxane acetal that protects a terminal aldehyde.

By acting as a stable precursor to 4-(4-fluorophenyl)-4-oxobutanal, this scaffold offers orthogonal functionalization pathways. It serves as a critical divergence point for synthesizing two major classes of therapeutics: butyrophenone-class antipsychotics (via reductive amination)[2] and 2-(4-fluorophenyl)pyrrole derivatives (via Paal-Knorr cyclization), which are foundational to blockbuster statins and COX-2 inhibitors[3]. This whitepaper dissects the mechanistic rationale, pharmacological trajectories, and self-validating experimental workflows required to harness this scaffold.

Mechanistic Rationale & Scaffold Significance

The architectural brilliance of 3-(1,3-dioxan-2-yl)-4'-fluoropropiophenone lies in its dual nature.

  • The 4-Fluorophenyl Ketone Moiety: The incorporation of a para-fluoro substitution on the aromatic ring significantly enhances lipophilicity and metabolic stability, preventing rapid oxidative degradation by hepatic CYP450 enzymes. In CNS applications, this moiety is essential for anchoring the molecule within the hydrophobic binding pockets of G-protein coupled receptors (GPCRs), specifically the Dopamine D2 and Serotonin 5-HT2A receptors.

  • The 1,3-Dioxane Acetal (Masked Aldehyde): 1,4-Dicarbonyl compounds are notoriously unstable, often undergoing premature polymerization or spontaneous intramolecular cyclization. The 1,3-dioxane ring acts as a robust protecting group that withstands basic and nucleophilic conditions. Controlled acidic hydrolysis unmasks the terminal aldehyde, generating the highly reactive 4-(4-fluorophenyl)-4-oxobutanal intermediate precisely when required for downstream coupling.

Divergent Pharmacological Trajectories

SyntheticWorkflow A 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone (Masked 1,4-Dicarbonyl) B Acidic Deprotection (HCl / THF / H2O) A->B C 4-(4-Fluorophenyl)-4-oxobutanal (Reactive Intermediate) B->C D Reductive Amination (NaBH(OAc)3, 2° Amine) C->D E Paal-Knorr Cyclization (Primary Amine, Heat) C->E F Butyrophenone Analogs (CNS / Antipsychotic) D->F G 2-(4-Fluorophenyl)pyrroles (Anti-inflammatory / Statins) E->G

Chemical divergence of the scaffold via reductive amination and Paal-Knorr cyclization.

Trajectory A: Butyrophenone Antipsychotics

Unmasking the acetal yields an aldehyde that readily undergoes reductive amination with secondary amines (e.g., substituted piperidines or piperazines). This generates the classic 4-amino-1-(4-fluorophenyl)butan-1-one skeleton—the defining structural motif of butyrophenone antipsychotics like haloperidol and droperidol[4]. These analogs are potent competitive antagonists of the Dopamine D2 receptor, effectively attenuating the positive symptoms of schizophrenia.

D2Signaling DA Endogenous Dopamine D2R Dopamine D2 Receptor DA->D2R Attempts to Bind Drug Butyrophenone Analog (Synthesized Derivative) Drug->D2R Competitive Antagonism Gi Gαi/o Signaling D2R->Gi Blocked BArr β-Arrestin 2 Pathway D2R->BArr Blocked AC Adenylyl Cyclase (Disinhibited) Gi->AC Prevents cAMP Drop Akt Akt Phosphorylation (Maintained) BArr->Akt Prevents Inactivation Effect Attenuation of Positive Schizophrenic Symptoms AC->Effect Akt->Effect

D2 receptor antagonism by butyrophenone analogs modulating downstream signaling pathways.

Trajectory B: Heterocyclic Pharmacophores

Alternatively, the unmasked 1,4-dicarbonyl intermediate can be subjected to a Paal-Knorr condensation with primary amines. This thermodynamically driven cyclization yields 1,2,5-substituted pyrroles[5]. The 2-(4-fluorophenyl)pyrrole core is a highly privileged structure found in HMG-CoA reductase inhibitors (e.g., atorvastatin analogs) and selective COX-2 inhibitors, where the fluorophenyl group occupies distinct hydrophobic binding pockets in the target enzymes[3].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to prevent common synthetic failures.

Protocol 1: Synthesis of Butyrophenone Analogs via Reductive Amination

Objective: Convert the masked scaffold into a D2-antagonist library using a one-pot deprotection/amination sequence.

  • Acetal Deprotection: Dissolve 3-(1,3-dioxan-2-yl)-4'-fluoropropiophenone (1.0 equiv) in a 4:1 mixture of Tetrahydrofuran (THF) and 2M aqueous HCl.

    • Causality: THF ensures complete solvation of the hydrophobic starting material. The acidic aqueous environment drives the hydrolysis of the 1,3-dioxane ring. Monitor via TLC until the starting material is consumed, validating the formation of the reactive 4-(4-fluorophenyl)-4-oxobutanal.

  • Neutralization & Extraction: Quench the reaction with saturated aqueous NaHCO3 and extract with Dichloromethane (DCM). Dry the organic layer over anhydrous Na2SO4.

  • Reductive Amination: Transfer the DCM solution to a dry flask. Add the desired secondary amine (e.g., 4-(4-chlorophenyl)piperidin-4-ol, 1.1 equiv) and glacial acetic acid (catalytic). Stir for 30 minutes to allow iminium ion formation.

  • Selective Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv) portion-wise at 0°C.

    • Causality: NaBH(OAc)3 is strictly required over NaBH4. The electron-withdrawing acetate groups reduce the reagent's nucleophilicity, ensuring it selectively reduces the transient iminium ion without reducing the unmasked aldehyde or the aryl ketone, thereby preventing the formation of dead-end alcohol byproducts[2].

  • Validation: Quench with 1N NaOH, extract, and purify via flash chromatography. The presence of the intact ketone stretch (~1680 cm⁻¹) and the disappearance of the aldehyde proton in 1H-NMR validates the successful chemoselective transformation.

Protocol 2: Synthesis of 2-(4-Fluorophenyl)pyrroles via Paal-Knorr Cyclization

Objective: Construct a highly substituted pyrrole core for anti-inflammatory or lipid-lowering screening.

  • Intermediate Preparation: Deprotect the starting material to 4-(4-fluorophenyl)-4-oxobutanal as described in Protocol 1, Steps 1-2.

  • Condensation: Dissolve the 1,4-dicarbonyl intermediate in toluene. Add a primary amine (e.g., an aniline derivative, 1.2 equiv) and a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.1 equiv).

    • Causality: The p-TsOH protonates the carbonyl oxygen, dramatically increasing its electrophilicity to facilitate the initial nucleophilic attack by the primary amine[3].

  • Dehydration & Cyclization: Equip the flask with a Dean-Stark apparatus and reflux for 12 hours.

    • Causality: The Paal-Knorr reaction involves the loss of two water molecules. The Dean-Stark trap physically removes this water from the system, driving the equilibrium forward via Le Chatelier's principle and ensuring complete aromatization into the thermodynamically stable pyrrole ring[5].

  • Validation: Evaporate the toluene, wash with NaHCO3, and recrystallize. The emergence of a distinct pyrrole C-H signal (~6.0-6.5 ppm) in 1H-NMR confirms successful cyclization.

Quantitative Data Presentation

The table below summarizes the hypothetical but mechanistically grounded analytical and pharmacological metrics for representative derivatives synthesized from the 3-(1,3-dioxan-2-yl)-4'-fluoropropiophenone scaffold.

Derivative ClassSynthesized AnalogSynthetic PathwayOverall Yield (%)Purity (HPLC)Primary TargetBinding Affinity / IC50
Butyrophenone Haloperidol-type analogReductive Amination78%>99.0%Dopamine D2 Receptor Ki​ = 1.2 nM
Butyrophenone Melperone-type analogReductive Amination81%98.5%5-HT2A / D2 Receptors Ki​ = 14.5 nM
Pyrrole Core Atorvastatin-like corePaal-Knorr Cyclization82%98.0%HMG-CoA Reductase IC50​ = 8.5 nM
Pyrrole Core Diarylpyrrole analogPaal-Knorr Cyclization75%97.5%COX-2 Enzyme IC50​ = 42.0 nM

References

  • "Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease", PMC.[Link]

  • "A fluorescent target-guided Paal–Knorr reaction", RSC Publishing. [Link]

  • "Synthesis of Tertiary Amines by Direct Brønsted Acid Catalyzed Reductive Amination", RSC Publishing. [Link]

  • "Modular synthesis of heterobenzylic amines via Carbonyl Azinylative Amination", ChemRxiv.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for 3-(1,3-Dioxan-2-yl)-4'-fluoropropiophenone

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a highly reliable, scalable, and self-validating synthetic protocol for 3-(1,3-Dioxan-2-yl)-4'-fluoropropiopheno...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a highly reliable, scalable, and self-validating synthetic protocol for 3-(1,3-Dioxan-2-yl)-4'-fluoropropiophenone, a bifunctional building block utilized in the development of novel active pharmaceutical ingredients (APIs).

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of 3-(1,3-Dioxan-2-yl)-4'-fluoropropiophenone requires the precise union of an aryl ketone with an aliphatic chain bearing a protected aldehyde. Traditional Friedel-Crafts alkylation or acylation approaches often suffer from poor regioselectivity or unintended cleavage of the acid-sensitive 1,3-dioxane acetal protecting group.

To ensure high yields and absolute chemoselectivity, this protocol employs a nucleophilic acyl substitution utilizing a Weinreb amide [1]. By reacting 4-fluoro-N-methoxy-N-methylbenzamide with (2-(1,3-dioxan-2-yl)ethyl)magnesium bromide, we exploit the unique stability of the Weinreb intermediate.

Causality in Experimental Design:

  • Acetal Stability: The Grignard reaction is conducted under strictly anhydrous, basic conditions, which perfectly preserves the 1,3-dioxane ring.

  • Prevention of Over-Addition: The bidentate coordination of the magnesium ion by the methoxy oxygen and the carbonyl oxygen of the Weinreb amide forms a stable, five-membered cyclic chelate. This prevents the collapse of the tetrahedral intermediate into a ketone during the reaction, completely eliminating the risk of a second Grignard addition (which would yield an undesired tertiary alcohol) [2]. The desired ketone is only liberated during the controlled aqueous quench.

Reaction Pathway Visualization

SynthesisFlow A 2-(2-Bromoethyl)- 1,3-dioxane B Magnesium Turnings (THF, Reflux) A->B Activation C Grignard Reagent Intermediate B->C Grignard Formation E Nucleophilic Acyl Substitution (0 °C) C->E Addition D 4-Fluoro-N-methoxy- N-methylbenzamide D->E Electrophile F 3-(1,3-Dioxan-2-yl)- 4'-fluoropropiophenone E->F Quench & Isolate

Figure 1: Workflow for the chemoselective synthesis of 3-(1,3-Dioxan-2-yl)-4'-fluoropropiophenone.

Reagents and Materials

Reagent / MaterialRoleEquivalentsAmount (Scale: 10 mmol)Notes
4-Fluoro-N-methoxy-N-methylbenzamide Electrophile1.0 eq1.83 gDry under vacuum prior to use.
2-(2-Bromoethyl)-1,3-dioxane Nucleophile Precursor1.2 eq2.34 g (1.65 mL)Distill over CaH₂ if degraded.
Magnesium Turnings Metal for Grignard1.5 eq365 mgOven-dried (120 °C).
1,2-Dibromoethane Initiator0.05 eq43 µLClears passivating MgO layer.
Tetrahydrofuran (THF) SolventN/A30 mL totalAnhydrous, inhibitor-free.
Saturated NH₄Cl (aq) Quenching AgentN/A20 mLMild acid prevents acetal cleavage.

Step-by-Step Experimental Protocol

Phase 1: Preparation of the Grignard Reagent

Expertise Note: The initiation of the Grignard reagent is the most critical step. Failure to properly activate the magnesium will lead to unreacted starting material or dangerous delayed exotherms.

  • Apparatus Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Flame-dry the apparatus under a continuous stream of dry Argon or Nitrogen.

  • Magnesium Activation: Add magnesium turnings (365 mg, 15.0 mmol) to the flask. Add anhydrous THF (5 mL) to cover the turnings. Inject 1,2-dibromoethane (43 µL, 0.5 mmol).

  • Initiation: Stir gently at room temperature. The evolution of ethylene gas (bubbling) and a slight turbidity indicate the removal of the passivating magnesium oxide layer, exposing the highly reactive metal surface.

  • Reagent Addition: In the dropping funnel, dissolve 2-(2-bromoethyl)-1,3-dioxane (2.34 g, 12.0 mmol) in anhydrous THF (10 mL). Add 1 mL of this solution to the flask to initiate the main reaction. Once the reaction mixture warms slightly, add the remainder of the bromide solution dropwise over 20 minutes, maintaining a gentle reflux.

  • Completion: After the addition is complete, reflux the mixture for an additional 1 hour to ensure complete consumption of the alkyl bromide. Cool the resulting dark grey solution of (2-(1,3-dioxan-2-yl)ethyl)magnesium bromide to room temperature.

Phase 2: Weinreb Amide Coupling
  • Electrophile Preparation: In a separate, flame-dried 50 mL flask, dissolve 4-fluoro-N-methoxy-N-methylbenzamide (1.83 g, 10.0 mmol) in anhydrous THF (15 mL).

  • Temperature Control: Cool the amide solution to 0 °C using an ice-water bath. Rationale: Lower temperatures stabilize the tetrahedral chelate intermediate and minimize potential side reactions at the acetal moiety.

  • Coupling: Using a cannula or dry syringe, transfer the Grignard reagent dropwise into the 0 °C amide solution over 15 minutes.

  • Maturation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature, stirring for an additional 2 hours. Monitor the consumption of the Weinreb amide via TLC (Hexanes/EtOAc, 7:3).

Phase 3: Workup and Purification

Expertise Note: A standard strong acid quench (e.g., 1M HCl) will rapidly hydrolyze the 1,3-dioxane ring to the corresponding aldehyde. A mild quench is mandatory.

  • Quenching: Cool the reaction mixture back to 0 °C. Carefully add 20 mL of saturated aqueous Ammonium Chloride (NH₄Cl) dropwise to quench the unreacted Grignard reagent and collapse the tetrahedral intermediate [3].

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (Eluent: Gradient of 5% to 20% Ethyl Acetate in Hexanes). The product typically elutes at ~15% EtOAc.

  • Isolation: Concentrate the product-containing fractions to yield 3-(1,3-Dioxan-2-yl)-4'-fluoropropiophenone as a white to pale-yellow solid.

Analytical Characterization (Self-Validating System)

To ensure the trustworthiness of the synthesis, verify the isolated product against the following expected spectroscopic parameters. The presence of the intact acetal and the ketone are the primary validation points.

Analytical MethodExpected Signals & Structural Correlation
¹H NMR (400 MHz, CDCl₃) δ 8.05 - 7.95 (m, 2H, Ar-H ortho to carbonyl); δ 7.18 - 7.08 (m, 2H, Ar-H meta to carbonyl, coupling with ¹⁹F); δ 4.60 (t, J = 5.0 Hz, 1H, acetal CH); δ 4.15 - 4.05 (m, 2H, dioxane eq-CH₂); δ 3.80 - 3.70 (m, 2H, dioxane ax-CH₂); δ 3.05 (t, J = 7.2 Hz, 2H, CH₂-C=O); δ 2.10 - 1.95 (m, 3H, CH₂-acetal + dioxane CH eq); δ 1.35 (m, 1H, dioxane CH ax).
¹³C NMR (100 MHz, CDCl₃) δ 197.5 (C=O); δ 165.8 (d, J = 254 Hz, Ar-C-F); δ 133.5 (Ar-C); δ 130.8 (d, J = 9 Hz, Ar-C); δ 115.7 (d, J = 22 Hz, Ar-C); δ 101.2 (Acetal C-O₂); δ 66.9 (Dioxane C-O); δ 33.5 (CH₂-C=O); δ 27.8 (CH₂-acetal); δ 25.7 (Dioxane CH₂).
LC-MS (ESI+) Calculated for C₁₃H₁₆FO₃⁺[M+H]⁺: m/z 239.11; Found: m/z 239.1.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818. URL:[Link]

  • Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis." Journal für Praktische Chemie/Chemiker-Zeitung, 1997, 339(1), 517-524. URL:[Link]

  • Balasubramanian, S.; Ramakrishnan, V. T. "Synthesis of functionalized ketones via Grignard addition to Weinreb amides." Journal of Organic Chemistry, 2001, 66(12), 4333-4339. URL:[Link]

Application

Application Notes and Protocols for In Vitro Assay Preparation Using 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone

Introduction: The Therapeutic Potential of Propiophenone Scaffolds Propiophenone and its derivatives represent a versatile and privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Propiophenone Scaffolds

Propiophenone and its derivatives represent a versatile and privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. These aromatic ketones have garnered significant interest in drug discovery for their potential as anticancer, antidiabetic, anti-inflammatory, and neuroprotective agents.[1][2][3][4] The introduction of various substituents, such as the fluorination at the 4'-position and the incorporation of a 1,3-dioxane moiety, can significantly modulate the compound's physicochemical properties, including lipophilicity and electronic profile, thereby influencing its pharmacological activity and target specificity.[2][5]

This guide provides a comprehensive framework for the initial in vitro evaluation of 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone. The following protocols are designed as a starting point for researchers to explore the potential therapeutic applications of this compound and to elucidate its mechanism of action.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is crucial for interpreting its biological activity. While experimental data for the title compound is not extensively available, properties can be predicted based on its structure.

PropertyValue (Predicted/Analogous)Source
Molecular FormulaC₁₃H₁₅FO₃
Molecular Weight238.26 g/mol
Physical FormCream colored solid
LogP~2.5-3.5Inferred from related structures[3][6]

Potential Therapeutic Applications and Corresponding In Vitro Assays

Based on the activities of structurally related propiophenone derivatives, the following areas of investigation are proposed for 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone.

Anticancer Activity: Cytotoxicity Screening

Scientific Rationale: Many propiophenone derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines.[1][2][3] The underlying mechanisms often involve the induction of apoptosis. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability and determine the cytotoxic potential of a compound.[2][3]

Experimental Protocol: MTT Assay

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC3 for prostate cancer) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Assay Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Remove the old medium and treat the cells with various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48 to 72 hours.[3]

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of viability against the compound concentration.

Antidiabetic Potential: PTP-1B Enzyme Inhibition Assay

Scientific Rationale: Protein tyrosine phosphatase 1B (PTP-1B) is a negative regulator of the insulin signaling pathway, making it a key target for the development of new treatments for type 2 diabetes.[4] Several propiophenone derivatives have shown promising PTP-1B inhibitory activity.[1][3]

Experimental Protocol: PTP-1B Inhibition Assay

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.2, containing 1 mM EDTA and 1 mM DTT).

    • Prepare a solution of recombinant human PTP-1B enzyme in the assay buffer.

    • Prepare a solution of the substrate, p-nitrophenyl phosphate (pNPP), in the assay buffer.

  • Compound Preparation:

    • Prepare a stock solution of 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone in DMSO.

    • Perform serial dilutions in the assay buffer to obtain a range of test concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the PTP-1B enzyme solution.

    • Add the test compound at various concentrations and pre-incubate for 15 minutes at 37°C to allow for inhibitor binding.[3]

    • Initiate the enzymatic reaction by adding the pNPP substrate.

    • Incubate the plate for 30 minutes at 37°C.

    • Stop the reaction by adding 1 M NaOH.

    • Measure the absorbance of the product, p-nitrophenol, at 405 nm.[1][3]

  • Data Analysis:

    • Calculate the percentage of PTP-1B inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value from the dose-response curve.

Neuropharmacological Activity: Sigma Receptor Binding Assay

Scientific Rationale: Sigma (σ) receptors are implicated in a variety of neurological processes and are targets for the development of drugs for neuropsychiatric disorders and pain.[7] Propiophenone derivatives containing a 1,3-dioxane moiety have been shown to bind to sigma receptors.[1][7]

Experimental Protocol: Radioligand Receptor Binding Assay (σ₁ Receptor)

  • Membrane Preparation:

    • Prepare cell membranes from a cell line or tissue expressing the σ₁ receptor (e.g., guinea pig brain).

  • Compound Preparation:

    • Prepare a stock solution of 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone in DMSO.

    • Perform serial dilutions to obtain a range of concentrations.

  • Binding Reaction:

    • In a multi-well plate, combine the prepared membranes, a radiolabeled ligand for the σ₁ receptor (e.g., [³H]-(+)-pentazocine), and the unlabeled test compound at various concentrations.[1]

    • Incubate the mixture to allow for competitive binding.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Data Analysis:

    • Measure the radioactivity on the filters using a scintillation counter.

    • Determine the inhibitory constant (Ki) of the test compound by analyzing the competitive binding data using appropriate software.

Anti-inflammatory Activity: Inhibition of Protein Denaturation Assay

Scientific Rationale: Inflammation is a key pathological feature of many chronic diseases. The denaturation of proteins is a well-documented cause of inflammation.[8] This assay provides a simple in vitro method to screen for anti-inflammatory activity.

Experimental Protocol: Inhibition of Protein Denaturation

  • Reagent Preparation:

    • Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4).[8]

  • Compound Preparation:

    • Prepare a stock solution of 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone in a suitable solvent (e.g., DMSO or ethanol).

    • Create serial dilutions to achieve a range of test concentrations (e.g., 10 to 1000 µg/mL).

  • Assay Procedure:

    • Add the test compound at various concentrations to the reaction mixture. Use a standard anti-inflammatory drug like ibuprofen as a positive control.[8]

    • Incubate the samples at 37°C for 15 minutes.

    • Induce protein denaturation by heating the mixture at 70°C for 5 minutes.

    • After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the following formula:

      • % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

Visualizing Experimental Workflows

A clear understanding of the experimental workflow is essential for reproducibility and accuracy.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7) cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Compound Dilution (0.1-100 µM) treatment Treat with Compound (48-72h Incubation) compound_prep->treatment cell_seeding->treatment mtt_addition Add MTT Reagent (4h Incubation) treatment->mtt_addition solubilization Solubilize Formazan (DMSO) mtt_addition->solubilization absorbance Measure Absorbance (570 nm) solubilization->absorbance ic50 Calculate % Viability & Determine IC50 absorbance->ic50

Caption: Workflow for the MTT cytotoxicity assay.

PTP1B_Assay_Workflow start Start reagent_prep Prepare Enzyme (PTP-1B), Substrate (pNPP), & Buffer start->reagent_prep compound_prep Prepare Serial Dilutions of Test Compound start->compound_prep pre_incubation Pre-incubate Enzyme with Compound (15 min) reagent_prep->pre_incubation compound_prep->pre_incubation reaction_start Initiate Reaction with Substrate (30 min) pre_incubation->reaction_start reaction_stop Stop Reaction (add 1 M NaOH) reaction_start->reaction_stop read_plate Measure Absorbance at 405 nm reaction_stop->read_plate data_analysis Calculate % Inhibition and Determine IC50 read_plate->data_analysis end End data_analysis->end

Caption: Workflow for the PTP-1B enzyme inhibition assay.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust starting point for the in vitro characterization of 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone. Positive results in these initial screens can guide further investigation into more specific mechanisms of action, such as cell cycle analysis, apoptosis assays, or investigation of specific signaling pathways. The versatility of the propiophenone scaffold suggests that this compound may hold significant therapeutic potential, warranting a thorough and systematic evaluation.

References

  • BenchChem. (n.d.). Comparative Biological Effects of Propiophenone Analogs: A Guide for Researchers.
  • BenchChem. (n.d.). Biological Activity of Brominated Propiophenone Derivatives: A Technical Guide.
  • BenchChem. (n.d.). A Comparative Guide to 4'-Methoxy-3-(4- methylphenyl)propiophenone and Other Propiophenone Derivatives.
  • International Journal of Current Engineering and Scientific Research. (2024). IN-VITRO ANTI-INFLAMMATORY ASSAY OF PROP-2-EN-1-ONE DERIVATIVES.
  • Merck. (n.d.). 3-(1,3-Dioxan-2-yl)-3'-fluoropropiophenone.
  • ResearchGate. (n.d.). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice.
  • PubChem. (n.d.). 2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone.
  • MDPI. (2025). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure.
  • MDPI. (2025). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications.

Sources

Method

Optimal Solvent Selection for Reactions of 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone: A Detailed Guide for Researchers

In the landscape of pharmaceutical and fine chemical synthesis, the precise control of reaction parameters is paramount to achieving desired outcomes in terms of yield, purity, and reaction time. Among these parameters,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and fine chemical synthesis, the precise control of reaction parameters is paramount to achieving desired outcomes in terms of yield, purity, and reaction time. Among these parameters, the choice of solvent is a critical, yet often underestimated, factor that can profoundly influence the course of a chemical transformation. This is particularly true for reactions involving multifunctional molecules such as 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone, a versatile intermediate characterized by a reactive ketone carbonyl, a protective acetal group, and an electron-withdrawing fluorine atom on the aromatic ring.

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed framework for selecting the optimal solvent for various organic reactions involving this substrate. By integrating theoretical principles with practical, field-proven protocols, this document aims to empower scientists to make informed decisions that enhance reaction efficiency and product quality.

The Critical Role of the Solvent: Beyond a Simple Medium

A solvent is not merely an inert medium in which a reaction occurs; it is an active participant that can influence reaction rates and equilibria in several ways.[1] For reactions involving 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone, the solvent's properties can dictate the reactivity of the ketone carbonyl, the stability of intermediates, and the solubility of reactants and reagents. The key solvent characteristics to consider include:

  • Polarity and Protic/Aprotic Nature: The polarity of a solvent, often quantified by its dielectric constant, plays a crucial role. Polar solvents can stabilize charged intermediates and transition states, which can accelerate certain reactions.[2] A critical distinction is made between polar protic solvents (e.g., water, ethanol), which can donate hydrogen bonds, and polar aprotic solvents (e.g., acetone, DMSO), which cannot.[3][4][5] Protic solvents can solvate and deactivate strong nucleophiles through hydrogen bonding, thereby slowing down reactions like nucleophilic additions.[6][7] In contrast, polar aprotic solvents enhance the reactivity of nucleophiles, making them ideal for many reactions involving ketones.[6][7]

  • Coordinating Ability (Lewis Acidity/Basicity): Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are excellent choices for reactions involving organometallic reagents, such as Grignard reagents.[8] Their Lewis basicity allows them to coordinate with the metal center, stabilizing the reagent and facilitating its formation and reactivity.[9]

  • Boiling Point and Volatility: The boiling point of a solvent determines the temperature range at which a reaction can be conducted. Higher boiling points allow for reactions at elevated temperatures, which can increase reaction rates. However, volatile solvents with lower boiling points are often easier to remove during the work-up process.

  • Solubility of Reactants and Reagents: For a reaction to proceed efficiently, all components must be sufficiently soluble in the chosen solvent. The molecular structure of 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone, with its polar ketone and acetal groups and a less polar aromatic ring, suggests that it will have varying solubility in different organic solvents.

Navigating Solvent Selection for Key Transformations

The primary reactive site in 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone for many synthetic transformations is the electrophilic carbon of the ketone group. Nucleophilic addition reactions are therefore a cornerstone of its chemistry.

Nucleophilic Addition Reactions (e.g., Grignard and Organolithium Reactions)

For the addition of highly reactive organometallic reagents like Grignard (RMgX) or organolithium (RLi) reagents, the solvent choice is dictated by the need to maintain the reagent's stability and reactivity.

Core Principles:

  • Anhydrous Conditions are Essential: Organometallic reagents are strong bases and will be rapidly quenched by protic solvents such as water or alcohols. Therefore, strictly anhydrous (dry) solvents are mandatory.

  • Ethereal Solvents are Preferred: Diethyl ether and tetrahydrofuran (THF) are the traditional and most effective solvents for these reactions.[8] They are aprotic and their oxygen atoms can coordinate with the magnesium or lithium, stabilizing the organometallic species.

  • "Green" Alternatives: 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources, has emerged as a viable and more environmentally friendly alternative to THF.[9][10][11] It often provides similar or even improved yields and simplifies work-up due to its lower water miscibility.[9][10][11]

Application Protocol: Comparative Study of Solvents for the Grignard Reaction with 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone

This protocol outlines a systematic approach to screen and identify the optimal solvent for the reaction of a Grignard reagent with the target ketone.

Objective:

To evaluate the effect of different ethereal solvents on the yield and reaction profile of the addition of phenylmagnesium bromide to 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone.

Materials:
  • 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous Diethyl Ether (Et₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Experimental Workflow:

experimental_workflow cluster_prep Grignard Reagent Preparation cluster_reaction Nucleophilic Addition cluster_workup Work-up and Isolation cluster_analysis Analysis reagent_prep Prepare Phenylmagnesium Bromide in Et₂O, THF, and 2-MeTHF ketone_addition Add 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone solution to Grignard reagent at 0°C reagent_prep->ketone_addition quench Quench with sat. aq. NH₄Cl ketone_addition->quench extract Extract with Ethyl Acetate quench->extract dry Dry organic layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate analyze Analyze crude product by ¹H NMR and HPLC concentrate->analyze

Caption: Workflow for the comparative solvent study.

Step-by-Step Procedure:

Part A: Preparation of Phenylmagnesium Bromide (to be performed in parallel for each solvent)

  • Glassware Preparation: Ensure all glassware is thoroughly flame-dried under a stream of inert gas (N₂ or Ar) to remove any traces of moisture.

  • Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel. Maintain a positive pressure of inert gas throughout the experiment.

  • Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface.

  • Grignard Formation: Add a solution of bromobenzene (1.1 equivalents) in the respective anhydrous solvent (Et₂O, THF, or 2-MeTHF) dropwise from the addition funnel. The reaction is typically initiated by gentle warming. Once initiated, the addition should be controlled to maintain a gentle reflux. After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

Part B: Nucleophilic Addition Reaction

  • Substrate Preparation: In a separate flame-dried flask, dissolve 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone (1.0 equivalent) in the same anhydrous solvent used for the Grignard preparation.

  • Addition: Cool the Grignard reagent solution to 0 °C using an ice bath. Slowly add the solution of the ketone dropwise via a dropping funnel.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Part C: Work-up and Product Isolation

  • Quenching: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Part D: Analysis

  • Yield Determination: Determine the crude yield of the tertiary alcohol product.

  • Purity Assessment: Analyze the crude product by ¹H NMR spectroscopy and HPLC to determine the purity and identify any side products.

Expected Outcomes and Data Presentation:

The results of this comparative study can be effectively summarized in a table to facilitate analysis and decision-making.

SolventReaction Time (h)Crude Yield (%)Product Purity (by HPLC, %)Key Observations
Diethyl Ether (Et₂O)4Slower reaction initiation, lower reflux temperature.
Tetrahydrofuran (THF)2Faster reaction, higher reflux temperature.
2-Methyltetrahydrofuran (2-MeTHF)2Similar to THF, potentially easier phase separation during work-up.

This systematic approach will provide clear, quantitative data on the performance of each solvent, enabling the selection of the most efficient and practical option for the desired transformation.

Other Important Reaction Classes and Solvent Considerations

Beyond Grignard-type reactions, the choice of solvent remains crucial for other transformations of 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone.

Reductions of the Ketone

For the reduction of the ketone to a secondary alcohol using hydride reagents like sodium borohydride (NaBH₄), protic solvents such as methanol or ethanol are commonly used. In this case, the protic nature of the solvent is beneficial as it can protonate the intermediate alkoxide.

Enolate Chemistry

Reactions involving the formation of an enolate at the α-position to the ketone require a strong, non-nucleophilic base and an aprotic solvent. Polar aprotic solvents like THF or dimethoxyethane (DME) are suitable as they can solvate the counter-ion of the base without interfering with the enolate formation.

Visualization of Solvent Effects

The influence of solvent type on a nucleophilic addition reaction can be visualized to illustrate the underlying chemical principles.

solvent_effects cluster_protic Polar Protic Solvent (e.g., Ethanol) cluster_aprotic Polar Aprotic Solvent (e.g., THF) Nu_protic Nucleophile (Nu⁻) Solv_H_protic H-Bonding Solvent Cage Nu_protic->Solv_H_protic Solvation & Deactivation Reaction_protic Slower Reaction Rate Solv_H_protic->Reaction_protic Reduced Nucleophilicity Nu_aprotic "Naked" Nucleophile (Nu⁻) Reaction_aprotic Faster Reaction Rate Nu_aprotic->Reaction_aprotic High Reactivity Ketone 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone cluster_protic cluster_protic cluster_aprotic cluster_aprotic

Caption: Solvent effects on nucleophile reactivity.

Conclusion

The selection of an optimal solvent is a multi-faceted decision that requires a thorough understanding of the reaction mechanism and the physical properties of the solvent. For reactions involving 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone, a systematic evaluation of solvent effects, as outlined in this guide, will lead to improved reaction outcomes. For nucleophilic additions with organometallic reagents, anhydrous ethereal solvents remain the top choice, with 2-MeTHF offering a greener alternative to traditional options. By carefully considering the principles and protocols presented herein, researchers can unlock the full synthetic potential of this valuable intermediate.

References

  • Tenger Chemical. (2025, May 26). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide.
  • Wax Studios. (n.d.). Protic Vs Aprotic Solvents.
  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents.
  • Are Grignard Reactions in Deep Eutectic Solvents Interface‐Driven? - PMC. (2025, September 1). Retrieved from [Link]

  • Benchchem. (2025, December). comparative study of different solvents for Grignard reagent preparation.
  • Enantioselective Synthesis of α‑Oxygenated Ketones via Organocatalytic Formal O–H Bond Insertion of Sulfonium Ylides - PMC. (2025, August 20). Retrieved from [Link]

  • MedLife Mastery. (2025, February 3). Effects of Solvents on Nucleophilicity - MCAT Content.
  • Orango. (2025, May 12). Protic vs. Aprotic Solvents: Difference in Organic Chemistry.
  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • Fiveable. (2025, August 15). Spectroscopic methods for kinetic measurements | Chemical....
  • Balancing Lewis Acidity and Carbocation Stability for the Selective Deoxyhalogenation of Aryl Carbonyls and Carbinols | Organic Letters - ACS Publications - ACS.org. (2023, June 15). Retrieved from [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (n.d.). Retrieved from [Link]

  • About Workup - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Solvent effects in organic chemistry — recent developments - Canadian Science Publishing. (n.d.). Retrieved from [Link]

  • Optimization of the reaction conditions. a - ResearchGate. (n.d.). Retrieved from [Link]

  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (n.d.). Retrieved from [Link]

  • (PDF) Kinetic Monitoring and Fourier-Transform Infrared (FTIR) Spectroscopy of the Green Oxidation of (-)-Menthol to (-)-Menthone - ResearchGate. (2020, August 6). Retrieved from [Link]

  • What is the result when the polarity of the solvent is increased in nucleophilic substitution? - Chemistry Stack Exchange. (2014, August 7). Retrieved from [Link]

  • Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]

  • Investigation of Lewis Acid-Carbonyl Solution Interactions via Infrared-Monitored Titration. (n.d.). Retrieved from [Link]

  • Studying Reaction Kinetics by Spectroscopy - Science Projects and Ideas for Amateur Experimenters. (2025, December 18). Retrieved from [Link]

  • APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS - Ijarse. (2014, September 15). Retrieved from [Link]

  • Kinetic Solvent Effects on the Reaction of an Aromatic Ketone π,π* Triplet with Phenol. Rate-Retarding and Rate-Accelerating Effects of Hydrogen-Bond Acceptor Solvents | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - ResearchGate. (2025, August 6). Retrieved from [Link]

  • A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α - MDPI. (2012, January 9). Retrieved from [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. (n.d.). Retrieved from [Link]

  • Org. Synth. 2022, 99, 234-250. (n.d.). Retrieved from [Link]

  • Optimization of reaction conditions for the synthesis of α,α- difluorinated-α-phenoxy-ketone. [a] - ResearchGate. (n.d.). Retrieved from [Link]

  • Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Kinetic Solvent Effects in Organic Reactions - ChemRxiv. (n.d.). Retrieved from [Link]

  • Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Semantic Scholar. (2013, June 21). Retrieved from [Link]

  • Spectroscopic monitoring of titrations and kinetics. (2025, September 2). Retrieved from [Link]

  • Lewis Acid Mediated Reactions of Olefins with Carbonyls. (n.d.). Retrieved from [Link]

  • Aldehydes Aldehydes, Ketones and Carboxylic Carboxylic Acids - NCERT. (n.d.). Retrieved from [Link]

  • An overview on Common Organic Solvents and their Toxicity Abstract. (n.d.). Retrieved from [Link]

  • Aldehydes and ketones. (n.d.). Retrieved from [Link]

  • 2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone | C13H14F2O3 | CID - PubChem. (n.d.). Retrieved from [Link]

  • Dioxolane – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. (2023, November 19). Retrieved from [Link]

  • 3-(1,3-DIOXAN-2-YL)-4'-ISOPROPOXYPROPIOPHENONE - NextSDS. (n.d.). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting common impurities in 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone batches

Welcome to the Technical Support Center for the synthesis and purification of 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone . As a critical intermediate in the development of fluorinated active pharmaceutical ingredients (A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone . As a critical intermediate in the development of fluorinated active pharmaceutical ingredients (APIs), the synthesis of this compound—typically via the addition of[2-(1,3-dioxan-2-yl)ethyl]magnesium bromide to 4-fluorobenzonitrile—presents unique chemoselectivity challenges.

This guide is designed by application scientists to help you troubleshoot common impurities, understand the mechanistic causality behind them, and implement self-validating protocols to ensure batch-to-batch reproducibility.

Part 1: Mechanistic Pathway & Impurity Mapping

Understanding the origin of impurities requires mapping the kinetic and thermodynamic pathways of the reaction. The diagram below illustrates the critical junctions where side reactions outcompete the formation of the target API intermediate.

Pathway SM 4-Fluorobenzonitrile + [2-(1,3-Dioxan-2-yl)ethyl]MgBr Imine Imine Magnesium Salt (Stable Intermediate) SM->Imine Nucleophilic Addition (2-MeTHF, 20°C) Wurtz 1,4-Bis(1,3-dioxan-2-yl)butane (Wurtz Coupling Impurity) SM->Wurtz Side Reaction: Excess Alkyl Halide Target 3-(1,3-Dioxan-2-yl)-4'-fluoropropiophenone (Target API Intermediate) Imine->Target Mild Hydrolysis (Sat. NH4Cl, pH 5.5) Aldehyde 4-(4-Fluorophenyl)-4-oxobutanal (Acetal Cleavage Impurity) Imine->Aldehyde Harsh Acidic Workup (HCl, pH < 3) Target->Aldehyde Over-hydrolysis

Figure 1: Reaction pathway and impurity formation in 3-(1,3-dioxan-2-yl)-4'-fluoropropiophenone.

Part 2: Troubleshooting FAQs & Mechanistic Causality

Q1: My GC/LC traces show high levels of an aliphatic dimer impurity. What causes this, and how do I eliminate it? The Causality: The impurity is 1,4-bis(1,3-dioxan-2-yl)butane , a product of homo-Wurtz coupling. This occurs during the formation of the Grignard reagent when the newly formed organomagnesium species reacts with unreacted 2-(2-bromoethyl)-1,3-dioxane[1]. This side reaction is highly dependent on the localized concentration of the alkyl halide and the coordinating ability of the solvent. The Solution: Switch your solvent system from Tetrahydrofuran (THF) to 2-Methyltetrahydrofuran (2-MeTHF). 2-MeTHF significantly increases the chemoselectivity for Grignard formation over Wurtz coupling[2]. Additionally, implement a strict, slow-addition feed rate for the alkyl halide. This creates a self-validating system: by keeping the steady-state concentration of the halide near zero, it is forced to react with the magnesium surface rather than the Grignard reagent in solution.

Q2: The final batch contains significant amounts of 4-(4-fluorophenyl)-4-oxobutanal. How do I prevent the loss of the 1,3-dioxane protecting group? The Causality: The 1,3-dioxane ring is an acetal, which is highly sensitive to Brønsted acids. To convert the intermediate imine magnesium salt into the target propiophenone, an acidic aqueous workup is required. However, if strong acids (like HCl or H2SO4) are used, or if the internal temperature spikes, the acid will protonate the acetal oxygens, triggering rapid ring-opening and cleavage into the unprotected aldehyde[3][4]. The Solution: Utilize a self-buffering quench system. Saturated aqueous ammonium chloride (NH4Cl) provides a mild pH (~5.5) that is perfectly calibrated to hydrolyze the imine without crossing the thermodynamic threshold required for acetal cleavage.

Q3: Why do we use 4-fluorobenzonitrile instead of a fluorinated ester or acid chloride? The Causality: Using an ester or acid chloride generates the ketone during the reaction, which can immediately react with a second equivalent of the Grignard reagent to form a tertiary alcohol (over-addition impurity). The Solution: The nitrile route is inherently self-validating against over-addition. The nucleophilic attack on the nitrile produces an imine magnesium salt. This salt is unreactive toward further Grignard addition and remains stable until the aqueous workup destroys the remaining Grignard reagent, ensuring absolute chemoselectivity for the ketone.

Part 3: Quantitative Data on Solvent Selection

The choice of solvent during Grignard formation dictates the ratio of active reagent to Wurtz coupling impurity. The table below summarizes the quantitative performance of various solvent systems based on systematic screening data[2].

Solvent SystemGrignard Yield (%)Wurtz Impurity (%)Boiling Point (°C)Process Suitability & Mechanistic Impact
2-MeTHF ~90% Low (<5%) 80 °COptimal: Higher boiling point reduces peroxide risk; steric bulk suppresses radical homo-coupling.
THF ~27%High (12–33%)66 °CPoor: Strong coordination promotes Wurtz coupling; high peroxide formation risk.
Diethyl Ether ~94%Moderate35 °CMarginal: Excellent yield, but severe flammability and volatility hazards at scale.
CPME ~45%Moderate106 °CSuboptimal: Poor solubility for specific organomagnesium complexes leads to precipitation.

Part 4: Validated Experimental Protocol

This step-by-step methodology incorporates physical checkpoints that create a self-validating workflow, ensuring the suppression of both Wurtz coupling and acetal cleavage.

Step 1: Magnesium Activation & Grignard Formation

  • Charge a dry, nitrogen-flushed reactor with magnesium turnings (1.2 eq) and 2-MeTHF (3 volumes).

  • Add a single crystal of iodine. Self-Validation Check: The mixture will turn brown.

  • Add 5% of the total 2-(2-bromoethyl)-1,3-dioxane (1.0 eq total) charge. Heat gently to 40 °C. Self-Validation Check: The disappearance of the brown iodine color and a distinct exotherm confirm Grignard initiation.

  • Once initiated, add the remaining alkyl halide dropwise over 2 hours while maintaining the internal temperature at 35–40 °C. Note: Slow addition starves the Wurtz coupling pathway.

Step 2: Nucleophilic Addition

  • Cool the Grignard solution to 15 °C.

  • Add a solution of 4-fluorobenzonitrile (0.95 eq) in 2-MeTHF dropwise over 1 hour.

  • Stir the reaction at 20 °C for 4 hours. The imine magnesium salt may form a fine suspension, physically preventing over-addition.

Step 3: Mild Imine Hydrolysis (Acetal Preservation)

  • Cool the reaction mixture to 0–5 °C.

  • Slowly quench the reaction by adding 5 volumes of pre-chilled saturated aqueous NH4Cl. Critical: Maintain the internal temperature below 10 °C during the quench. The mild pH (5.5) self-validates the protection of the acetal group[3].

  • Stir vigorously for 2 hours at room temperature to ensure complete hydrolysis of the imine to the ketone.

Step 4: Isolation

  • Separate the organic 2-MeTHF layer. Extract the aqueous layer once with fresh 2-MeTHF.

  • Wash the combined organics with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield crude 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone.

Part 5: References

1.[1] "Kinetics Model for Designing Grignard Reactions in Batch or Flow Operations", ACS Publications. 2.[3] "DE102007020492A1 - Substituted sulfonamide derivatives", Google Patents. 3.[2] "Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions", Green Chemistry (RSC Publishing). 4.[4] "Total Synthesis of Cryptoconcatone D via Construction of 1,3-Diol Units Using Chiral Horner–Wittig Reagents", ACS Publications.

Sources

Optimization

Technical Support Center: Resolving Aqueous Solubility Issues for 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help formulation scientists, medicinal chemists, and drug development professionals overcome the specific physicoc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help formulation scientists, medicinal chemists, and drug development professionals overcome the specific physicochemical hurdles associated with 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone .

This compound presents a dual challenge in aqueous media: it is highly lipophilic (driven by the fluorophenyl group and propiophenone backbone) and chemically sensitive. The 1,3-dioxane moiety is an acetal protecting group, making the molecule highly susceptible to degradation under standard solubilization conditions if not handled with mechanistic precision.

Part 1: Troubleshooting Guide & FAQs

Q1: My compound precipitates immediately upon dilution from a DMSO stock into PBS. Why does this happen, and how can I prevent it?

The Causality: This is a classic solvent-shift precipitation. When a highly concentrated DMSO stock is introduced into an aqueous buffer, the local dielectric constant changes drastically. The hydrophobic forces drive the nonpolar fluoropropiophenone molecules to aggregate and minimize their surface area exposed to water. The Solution: Direct dilution is prone to failure for this class of molecules. Instead, utilize a step-down co-solvency approach or micellar encapsulation. Maintaining 1–5% v/v of a co-solvent (like DMSO or PEG400) alongside a non-ionic surfactant (e.g., Tween 80) lowers the interfacial tension, allowing the compound to remain in a metastable microemulsion.

Q2: Can I lower the pH of my buffer to increase solubility, as is common practice with many pharmaceutical intermediates?

The Causality: Absolutely not; this is a critical failure point. 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone lacks ionizable amine groups, meaning acidic pH will not yield a soluble salt. More importantly, exposing this compound to acidic media (pH < 6.0) triggers the rapid, acid-catalyzed hydrolysis of the 1,3-dioxane ring. The acetal oxygen becomes protonated, leading to ring-opening and cleavage into 1,3-propanediol and the corresponding unprotected ketone. This completely destroys your target molecule. The Solution: Always maintain a strictly neutral to slightly basic pH (pH 7.0–8.0) during all solubilization attempts.

Q3: I need a completely aqueous, biocompatible formulation for cell-based assays. Co-solvents are causing cytotoxicity. What is the best alternative?

The Causality: Supramolecular complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for this scenario. HP-β-CD features a hydrophobic internal cavity lined with skeletal carbons that can encapsulate the lipophilic 4'-fluorophenyl moiety. Meanwhile, its exterior hydroxyl groups interact favorably with bulk water, pulling the entire host-guest complex into solution. As detailed by , cyclodextrins can increase the apparent solubility of nonpolar drugs by several orders of magnitude without the osmotic penalty or cytotoxicity of co-solvents.

Q4: Should I combine a co-solvent (like ethanol or DMSO) with cyclodextrins to get a synergistic solubility boost?

The Causality: Proceed with extreme caution. While mathematical models have shown that very low concentrations of co-solvents can form a ternary drug-ligand-cosolvent complex that slightly enhances solubility (), higher concentrations of co-solvents actually destabilize the inclusion complex. Solvents like ethanol or DMSO compete with your compound for the cyclodextrin cavity, displacing the fluoropropiophenone and causing it to precipitate (). If you must use a co-solvent to aid initial dissolution, keep its final concentration strictly below 1% v/v.

Part 2: Quantitative Data Summaries

To facilitate experimental design, the following table summarizes the operational parameters for the three primary solubilization strategies applicable to this compound.

Solubilization StrategyPrimary MechanismMax Recommended ConcentrationCytotoxicity / Assay InterferenceAcetal Stability (pH 7.4)
Co-solvency (DMSO/PEG400) Reduces dielectric constant of the bulk solvent.1% - 5% (v/v)High (DMSO > 1% can lyse cells or alter membrane permeability).Excellent
Micellization (Tween 80) Encapsulates drug in hydrophobic micelle core.0.1% - 1% (w/v)Moderate (Can interfere with lipid-based assays or protein binding).Excellent
Complexation (HP-β-CD) Host-guest inclusion in hydrophobic cavity.5% - 20% (w/v)Low (Highly biocompatible; FDA approved for parenteral use).Excellent

Part 3: Validated Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system. Visual clarity is not enough; sub-visible aggregates can scatter light and give false-positive solubility readings, while chemical degradation can masquerade as successful dissolution.

Protocol A: Preparation of HP-β-CD Inclusion Complex (Recommended for Bioassays)

This protocol utilizes kinetic energy to drive the equilibrium of the host-guest complexation while maintaining structural integrity.

  • Host Solution Preparation: Dissolve HP-β-CD in 1X PBS (pH 7.4) to achieve a 10% (w/v) solution. Stir at 300 rpm until completely clear.

  • API Addition: Add 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone powder directly to the aqueous cyclodextrin solution. Do not pre-dissolve in acid.

  • Equilibration: Sonicate the suspension in a bath sonicator for 30 minutes at 25°C, followed by continuous orbital shaking at 400 rpm for 24 hours. (Causality: Complexation is a dynamic equilibrium; sufficient time and kinetic energy are required for the hydrophobic moiety to displace water molecules inside the CD cavity).

  • Self-Validation (Filtration & HPLC):

    • Pass the equilibrated solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, suspended API.

    • Critical Step: Analyze the filtrate via HPLC-UV. UV-Vis spectrophotometry alone cannot distinguish between the intact acetal and a hydrolyzed ketone degradation product. HPLC ensures you quantify the intact molecule and confirms the exact final concentration.

Protocol B: Co-Solvent / Surfactant Microemulsion (For High-Throughput Screening)
  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock. Store at -20°C in aliquots to prevent freeze-thaw degradation.

  • Surfactant Mixing: In a separate vial, prepare a 10% (w/v) Tween 80 solution in PBS (pH 7.4).

  • Aqueous Titration: Slowly titrate the DMSO stock into the Tween 80/PBS solution under vigorous vortexing. Keep the final DMSO concentration ≤ 2% v/v.

  • Self-Validation (DLS): Analyze the resulting solution using Dynamic Light Scattering (DLS). A successful microemulsion will show a uniform monodisperse peak (typically 10–50 nm). If you observe peaks >1000 nm, the compound is precipitating.

Part 4: Solubilization Workflow Visualization

The following decision tree outlines the logical progression for solubilizing this specific acetal-protected intermediate.

Workflow Start 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone Solubilization Challenge CheckPH Is pH adjustment being considered? Start->CheckPH AcidWarning STOP: Acidic pH Hydrolyzes Acetal Ring CheckPH->AcidWarning Yes (pH < 6.0) NeutralPath Proceed with Neutral/Basic Media (pH 7.0 - 8.0) CheckPH->NeutralPath No (pH ≥ 7.0) AssayType Determine Assay Tolerance NeutralPath->AssayType Cosolvent Co-solvent / Surfactant (DMSO + Tween 80) AssayType->Cosolvent High Co-solvent Tolerance Cyclodextrin HP-β-CD Complexation (Biocompatible) AssayType->Cyclodextrin Cell-based / Sensitive In Vivo Assays Validation Filter (0.22 µm) & HPLC Quantification Cosolvent->Validation Cyclodextrin->Validation

Workflow for solubilizing 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone while preserving the acetal.

Part 5: References

  • Title: Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs Source: Journal of Pharmaceutical Sciences (PubMed) URL: [Link]

  • Title: Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug Source: Scientia Pharmaceutica (MDPI) URL: [Link]

Troubleshooting

Technical Support Center: Catalyst Deactivation in 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone Synthesis

Welcome to the technical support center dedicated to the synthesis of 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues related to catalyst deactivation during this specific synthesis. The synthesis of this molecule typically involves a Friedel-Crafts acylation, a powerful but sensitive reaction where catalyst performance is paramount to achieving high yield and purity.

This document provides a series of frequently asked questions for a foundational understanding, followed by in-depth troubleshooting guides for specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary catalytic method for synthesizing 4'-fluoropropiophenone derivatives? The most common and industrially significant method is the Friedel-Crafts acylation.[1][2] This reaction involves the acylation of an aromatic compound (in this case, fluorobenzene) with an acylating agent (like propionyl chloride or propionic anhydride) in the presence of a catalyst.[3][4] The dioxan moiety is typically introduced as a protecting group on the acylating agent before the acylation step.

Q2: Which catalysts are most commonly used and what are their main drawbacks? The synthesis predominantly uses Lewis acid catalysts.

  • Homogeneous Lewis Acids: Aluminum chloride (AlCl₃) is the most traditional and potent catalyst.[1][4] However, its major drawback is that it forms a strong complex with the ketone product, which deactivates the catalyst.[5][6] This "product inhibition" necessitates using the catalyst in stoichiometric or even excess amounts, leading to significant waste and challenging workups.[3][6]

  • Heterogeneous (Solid) Lewis Acids: Zeolites (such as H-BEA) and other supported Lewis acids are increasingly used as more environmentally friendly alternatives.[7][8] While they can be recycled, they are prone to deactivation through fouling (coke deposition) and poisoning from impurities.[7][9]

Q3: My reaction has stalled or shows very low conversion. What is the most likely cause of catalyst deactivation? For Friedel-Crafts acylations, the most immediate suspects for reaction failure are:

  • Product Complexation (with AlCl₃): The ketone product strongly binds to the AlCl₃, effectively removing it from the catalytic cycle. If you used a catalytic amount, the reaction will stop once the catalyst is complexed.[5]

  • Moisture: Lewis acids like AlCl₃ are extremely sensitive to water. Any moisture in the reactants, solvents, or glassware will hydrolyze and deactivate the catalyst.[5][10]

  • Impurities (Poisons): Sulfur and nitrogen compounds in the reactants or solvents can act as potent poisons by strongly binding to the catalyst's active sites.[9][11][12]

  • Fouling (with Solid Catalysts): Over time, solid catalysts can be deactivated by the deposition of heavy organic by-products (coke) on their surface, blocking pores and active sites.[9]

Q4: Can I regenerate and reuse my catalyst? This depends entirely on the catalyst and the deactivation mechanism.

  • Aluminum Chloride (AlCl₃): No, it cannot be practically regenerated. The aqueous workup required to break the product-catalyst complex irreversibly hydrolyzes the AlCl₃.[5]

  • Solid Acid Catalysts (e.g., Zeolites): Yes, this is one of their primary advantages. Catalysts deactivated by coking or fouling can often be regenerated by calcination (controlled heating in air) to burn off the organic deposits.[5][9] Regeneration from poisoning is more complex and may require chemical washing.[13]

Q5: What are the key signs that my catalyst has been poisoned? Catalyst poisoning can manifest in several ways:

  • A dramatic decrease in reaction rate or a complete failure to react.[13]

  • A need for more forcing conditions (e.g., higher temperature or longer reaction times) to achieve the same conversion as previous runs.[13]

  • A change in product selectivity, leading to an increase in by-products.[14]

  • A visible change in the catalyst's appearance, such as discoloration.[13]

Troubleshooting Guide: Diagnosing and Solving Catalyst Deactivation

This section addresses specific experimental issues with potential causes and actionable solutions.

Issue 1: Reaction Fails to Initiate or Stalls After a Short Period

This is a common and frustrating issue, often pointing to a catastrophic failure of the catalyst early in the reaction.

  • Possible Cause A: Catalyst Poisoning by Water

    • Causality: Lewis acids like AlCl₃ react vigorously and irreversibly with water to form aluminum hydroxide and HCl, destroying their catalytic activity.[5] Water can also deactivate solid acid catalysts by blocking active sites or altering the support structure.[9]

    • Troubleshooting Steps:

      • Verify Reagent Purity: Ensure all solvents (e.g., dichloromethane, dichloroethane) are certified anhydrous. Use freshly opened bottles or solvents dried over molecular sieves.

      • Dry Glassware: All glassware must be rigorously dried before use, either by flame-drying under an inert atmosphere or by oven-drying overnight at >120 °C and cooling in a desiccator.

      • Inert Atmosphere: Run the reaction under a dry, inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the system.

  • Possible Cause B: Strong Product Inhibition (Homogeneous Lewis Acids)

    • Causality: The oxygen atom of the newly formed ketone product acts as a Lewis base, forming a highly stable complex with the Lewis acid catalyst (e.g., AlCl₃).[6] This complex is catalytically inactive. If less than one equivalent of catalyst is used relative to the limiting reagent, the reaction will stop once all the catalyst is complexed.

    • Troubleshooting Steps:

      • Stoichiometry Check: For Friedel-Crafts acylation with AlCl₃, a stoichiometric amount (1.0 to 1.2 equivalents) is typically required for the reaction to proceed to completion.[3][5]

      • Order of Addition: Add the acylating agent to the mixture of the aromatic substrate and the Lewis acid. This can sometimes minimize side reactions.

  • Possible Cause C: Feedstock Contamination (Poisoning)

    • Causality: Impurities in the fluorobenzene or the 3-(1,3-Dioxan-2-YL)-propionyl chloride can act as poisons. Sulfur compounds (e.g., thiophenes) and nitrogen-containing heterocycles are particularly potent poisons for both Lewis acids and solid metal catalysts.[12][14] They bind strongly and often irreversibly to the active sites.

    • Troubleshooting Steps:

      • Purify Reactants: Consider distilling liquid reactants or recrystallizing solid ones. Passing them through a plug of activated alumina can also remove polar impurities.

      • Source High-Purity Reagents: Use the highest purity grade of reactants available to minimize the risk of contamination.

      • Analytical Verification: If the problem persists, analyze the feedstock for common poisons using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or elemental analysis.

Troubleshooting Workflow Diagram

Start Low/No Conversion Observed CatalystType What type of catalyst? Start->CatalystType LewisAcidPath Homogeneous Lewis Acid (e.g., AlCl3) CatalystType->LewisAcidPath Homogeneous SolidAcidPath Heterogeneous Solid Acid (e.g., Zeolite) CatalystType->SolidAcidPath Heterogeneous CheckStoichiometry Is [Catalyst] ≥ 1.0 eq? LewisAcidPath->CheckStoichiometry CheckReuse Is this a recycled catalyst run? SolidAcidPath->CheckReuse CheckAnhydrous Were anhydrous conditions used? CheckStoichiometry->CheckAnhydrous Yes PurifyReagents Action: Purify all reagents and use anhydrous technique. CheckAnhydrous->PurifyReagents No CheckPoisons Action: Analyze feedstock for S, N compounds. CheckAnhydrous->CheckPoisons Yes IncreaseCatalyst Action: Increase catalyst loading to >1.0 eq. CheckReuse->CheckAnhydrous No Regenerate Action: Regenerate catalyst (e.g., via calcination). CheckReuse->Regenerate Yes Characterize Action: Characterize spent catalyst (BET, TPD, XPS). Regenerate->Characterize Regeneration Failed CheckStoichiology CheckStoichiology CheckStoichiology->IncreaseCatalyst No cluster_0 Chemical Deactivation cluster_1 Mechanical/Physical Deactivation cluster_2 Thermal Deactivation Poisoning Poisoning (S, N, H2O) DeactivatedCatalyst Deactivated Catalyst Poisoning->DeactivatedCatalyst ProductInhibition Product Inhibition (Ketone-Lewis Acid Complex) ProductInhibition->DeactivatedCatalyst Fouling Fouling / Coking (Pore Blockage) Fouling->DeactivatedCatalyst Sintering Sintering (Loss of Surface Area) Sintering->DeactivatedCatalyst Catalyst Active Catalyst Catalyst->Poisoning Impurities Catalyst->ProductInhibition Product Formation Catalyst->Fouling Side Reactions Catalyst->Sintering High Temp.

Caption: Major pathways leading to catalyst deactivation in organic synthesis.

References
  • ProfoundBio. (2025, May 8). What are the reasons for catalyst deactivation during the reaction process? Retrieved from [Link]

  • Fornasari, G., & Palkovits, R. (2025, August 10). Deactivation of metal catalysts in liquid phase organic reactions. ResearchGate. Retrieved from [Link]

  • Applied Catalysts. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]

  • Ahmed, M. A. A. (2013). Catalyst deactivation Common causes. AmmoniaKnowHow. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 10 Catalyst characterization. Retrieved from [Link]

  • Kfoury, J., & Oláh, J. (2024, March 11). Role of Lewis acid/base anchor atoms in catalyst regeneration: a comprehensive study on biomimetic EP3Fe nitrogenases. RSC Publishing. Retrieved from [Link]

  • Sartori, G., & Maggi, R. (2021, November 17). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Chemical Reviews. Retrieved from [Link]

  • H-Cube. (2026, March 8). Catalyst Lifetime Analysis with Temperature Programmed Reduction Techniques. Retrieved from [Link]

  • Google Patents. (n.d.). EP0008464A1 - Production of propiophenone.
  • Patsnap. (2025, August 26). Lewis Acid Stability in Extreme Reaction Conditions. Retrieved from [Link]

  • Unknown. (n.d.). Progress on preparation and application of supported Lewis acid catalysts. ResearchGate. Retrieved from [Link]

  • Kfoury, J., & Oláh, J. (2024, April 24). Role of Lewis acid/base anchor atoms in catalyst regeneration: a comprehensive study on biomimetic EP3Fe nitrogenases. PubMed. Retrieved from [Link]

  • Kobayashi, S., & Manabe, K. (2002, February 20). Development of Novel Lewis Acid Catalysts for Selective Organic Reactions in Aqueous Media. Accounts of Chemical Research. Retrieved from [Link]

  • Bouhadjera, K., et al. (2025, September 1). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. RSC Publishing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Andersson, A. (n.d.). Study of Catalyst Deactivation in Three Different Industrial Processes. Diva-Portal.org. Retrieved from [Link]

  • Google Patents. (n.d.). US4172097A - Production of propiophenone.
  • Google Patents. (n.d.). EP0008464B1 - Production of propiophenone.
  • Wikipedia. (n.d.). Propiophenone. Retrieved from [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 6 Catalyst characterization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane.... Retrieved from [Link]

  • Energy → Sustainability Directory. (2025, November 23). Catalyst Poisoning Mitigation. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Assessment of 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone

This guide provides an in-depth, scientifically-grounded approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone. As a c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, scientifically-grounded approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone. As a critical intermediate or active pharmaceutical ingredient (API) in drug development, ensuring its purity is paramount for safety and efficacy. This document moves beyond a simple checklist of validation parameters, delving into the scientific rationale behind the experimental design and offering a comparative analysis against alternative analytical techniques.

Introduction: The Analytical Imperative for a Novel Propiophenone

3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone is a complex ketone derivative with significant potential in pharmaceutical synthesis. The purity of such a molecule directly influences the quality, safety, and efficacy of the final drug product. Therefore, a robust, reliable, and validated analytical method is not merely a regulatory requirement but a scientific necessity. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for purity and impurity profiling of non-volatile and thermally labile compounds, making it the ideal choice for this application.[1][2]

This guide will detail the validation of a stability-indicating HPLC method, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6] We will explore the "why" behind each validation parameter, present illustrative experimental data, and compare the validated HPLC method with other potential analytical approaches.

Devising the Analytical Strategy: Understanding the Molecule and its Potential Impurities

A successful method validation begins with a thorough understanding of the analyte and its potential impurities. A plausible synthetic route for 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone provides the foundation for predicting process-related impurities.

Plausible Synthetic Pathway

A likely synthesis involves a two-step process:

  • Friedel-Crafts Acylation: Reaction of fluorobenzene with 3-(1,3-dioxan-2-yl)propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the propiophenone backbone.[3][7][8]

  • Acetal Formation: This step is likely part of the synthesis of the starting material, 3-(1,3-dioxan-2-yl)propionyl chloride, from a precursor aldehyde or ketone with 1,3-propanediol.[9]

Synthetic_Pathway cluster_starting_material Starting Material Synthesis Fluorobenzene Fluorobenzene Target_Molecule 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone Fluorobenzene->Target_Molecule Friedel-Crafts Acylation Propionyl_Chloride_Derivative 3-(1,3-dioxan-2-yl)propionyl chloride Propionyl_Chloride_Derivative->Target_Molecule AlCl3 AlCl3 AlCl3->Target_Molecule Precursor Aldehyde/Ketone Precursor Precursor->Propionyl_Chloride_Derivative Propanediol 1,3-Propanediol Propanediol->Propionyl_Chloride_Derivative Acetal_Formation Acetal Formation Acetal_Formation->Propionyl_Chloride_Derivative

Caption: Plausible synthetic pathway for 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone.

Predicted Potential Impurities

Based on this synthesis, we can anticipate the following impurities:

  • Impurity A (Starting Material): Unreacted fluorobenzene.

  • Impurity B (Starting Material): Unreacted 3-(1,3-dioxan-2-yl)propionyl chloride.

  • Impurity C (Isomeric Impurity): 2'-fluoro isomer formed during Friedel-Crafts acylation.

  • Impurity D (Related Substance): Propiophenone without the dioxan ring (hydrolysis of the acetal).

  • Impurity E (Process-Related): Residual 1,3-propanediol.

  • Degradation Products: Arising from hydrolysis, oxidation, photolysis, or thermal stress.

HPLC Method Development and Validation

The goal is to develop a stability-indicating reversed-phase HPLC (RP-HPLC) method capable of separating the main peak from all potential impurities and degradation products.

Proposed HPLC Method Parameters
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for moderately polar compounds like propiophenone derivatives.
Mobile Phase A: 0.1% Phosphoric acid in WaterB: AcetonitrilePhosphoric acid helps to protonate silanols and improve peak shape. Acetonitrile is a common organic modifier.
Gradient 0-5 min: 30% B5-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% BA gradient elution is necessary to separate compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides good reproducibility and efficiency.
Detection UV at 254 nmThe aromatic ring of the propiophenone will have a strong absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume.
Diluent Mobile Phase A: Mobile Phase B (50:50)Ensures compatibility with the mobile phase and good peak shape.
Validation Parameters: A Deep Dive

The validation of the analytical method will be performed according to ICH Q2(R1) guidelines.

Validation_Workflow Start Method Development Validation Method Validation Start->Validation Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Repeatability Intermediate Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness System_Suitability System Suitability Validation->System_Suitability End Validated Method Specificity->End Linearity->End Range->End Accuracy->End Precision->End LOD->End LOQ->End Robustness->End System_Suitability->End

Caption: Workflow for HPLC method validation.

Why it's critical: Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. A stability-indicating method must be able to resolve the main peak from any degradation products.

Experimental Approach: Forced degradation studies are performed by subjecting a solution of 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone to various stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80 °C for 48 hours (solid and solution).

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

Acceptance Criteria: The main peak should be spectrally pure (as determined by a photodiode array detector) and well-resolved from all degradation peaks (resolution > 2.0).

Illustrative Data:

Stress Condition% DegradationObservations
Acid Hydrolysis15.2%One major degradant peak observed.
Base Hydrolysis25.8%Two major degradant peaks observed.
Oxidation8.5%One minor degradant peak observed.
Thermal (Solid)< 1%No significant degradation.
Thermal (Solution)5.1%One minor degradant peak observed.
Photolytic12.3%Two minor degradant peaks observed.

Why it's critical: Linearity demonstrates a proportional relationship between the analyte concentration and the detector response over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Approach: A series of at least five standard solutions of 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone are prepared at concentrations ranging from 50% to 150% of the target analytical concentration. Each solution is injected in triplicate.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.

  • Y-intercept should be close to zero.

  • Residuals should be randomly distributed around the regression line.

Illustrative Data:

Concentration (% of Target)Peak Area (n=3)
50%501234
80%802345
100%1003456
120%1204567
150%1505678
0.9998

Why it's critical: Accuracy measures the closeness of the test results obtained by the method to the true value.

Experimental Approach: Accuracy is assessed by performing recovery studies. A known amount of the analyte is spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each concentration is prepared in triplicate.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Illustrative Data:

Spiked Level% Recovery (n=3)
80%99.5%
100%100.2%
120%99.8%

Why it's critical: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Approach:

  • Repeatability (Intra-assay precision): Six replicate injections of the standard solution at 100% of the target concentration are performed on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): The repeatability study is repeated on a different day, by a different analyst, and/or on a different instrument.

Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Illustrative Data:

Precision Level%RSD (n=6)
Repeatability0.5%
Intermediate Precision0.8%

Why it's critical: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are crucial for impurity analysis.

Experimental Approach: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the Response / Slope)

  • LOQ = 10 * (Standard Deviation of the Response / Slope)

Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

Illustrative Data:

ParameterResult
LOD0.01 µg/mL
LOQ0.03 µg/mL

Why it's critical: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Approach: Small, deliberate changes are made to the method parameters, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

  • pH of the mobile phase (± 0.2 units)

Acceptance Criteria: System suitability parameters should remain within acceptance criteria, and the results should not be significantly affected.

Why it's critical: System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.

Experimental Approach: A system suitability solution (containing the analyte and a known impurity) is injected before each analytical run.

Acceptance Criteria:

  • Tailing factor ≤ 2.0

  • Theoretical plates > 2000

  • Resolution between analyte and closest eluting peak > 2.0

  • %RSD of replicate injections ≤ 2.0%

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the gold standard for this application, it is instructive to compare it with other potential analytical methods.

FeatureHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)Ultra-Performance Liquid Chromatography (UPLC)
Applicability Excellent for non-volatile and thermally labile compounds.[1]Suitable for volatile and thermally stable compounds.Similar to HPLC but with higher resolution and speed.
Selectivity Good, can be optimized with different columns and mobile phases.Excellent, especially with mass spectrometric detection.[10]Excellent, superior to HPLC.
Sensitivity Good, sufficient for most purity assessments.Very high, especially for trace impurities.Very high, often better than HPLC.
Speed Moderate run times.Can have longer run times due to temperature programming.Faster run times than HPLC.
Limitations May require derivatization for compounds without a chromophore.Not suitable for non-volatile or thermally labile compounds.Higher backpressure requires specialized instrumentation.
Suitability for this molecule Ideal. The molecule is non-volatile and has a UV chromophore.Not ideal. The molecule is not sufficiently volatile.A strong alternative. Could provide faster analysis times and better resolution.

Detailed Experimental Protocol: HPLC Purity Assessment

Reagents and Materials
  • 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone reference standard

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with UV detector

  • C18 column (250 mm x 4.6 mm, 5 µm)

Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Mix Mobile Phase A and Mobile Phase B in a 50:50 ratio.

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Chromatographic Procedure
  • Set up the HPLC system with the parameters listed in Section 3.1.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Perform five replicate injections of the standard solution to check for system suitability.

  • Inject the sample solution in duplicate.

  • Calculate the purity of the sample by area normalization.

Conclusion

This guide has provided a comprehensive framework for the validation of an HPLC method for the purity assessment of 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone. By grounding the validation process in a scientific understanding of the molecule and its potential impurities, we move beyond a rote exercise to a robust and reliable analytical method. The detailed experimental protocols and comparative analysis with other techniques serve as a practical resource for researchers and drug development professionals. A properly validated HPLC method is a cornerstone of quality control, ensuring the integrity of the final pharmaceutical product.

References

  • A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of Cyclopropyl 2-(4-methylphenyl)ethyl ketone - Benchchem.

  • Acetal reaction in separation of 1,3-propanediol by coupling method of reaction-extraction.

  • Atmospheric Degradation of Perfluoro-2-methyl-3-pentanone: Photolysis, Hydrolysis and Hydration | Environmental Science & Technology - ACS Publications.

  • Atmospheric Degradation of Two Hydrofluoroketones: Theoretical Rate Constants for the Gas-Phase OH-Oxidation of HFK-447mcc and HFK-465mc - MDPI.

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - Journal of Drug Delivery and Therapeutics.

  • 1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal.

  • Development of forced degradation and stability indicating studies of drugs—A review - CORE.

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry.

  • Why Is HPLC Ideal for Chemical Purity Testing? - Moravek, Inc.

  • Forced Degradation Studies: Regulatory Considerations and Implementation.

  • Friedel–Crafts Acylation - MilliporeSigma.

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - PMC.

  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025) - MDPI.

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.

  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure - MDPI.

  • Technical Support Center: Efficient Thioacetal Formation with 1,3-Propanediol - Benchchem.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA.

  • Validation of an HPLC Analytical Method for the Quantitative/Qualitative Determination of Fluticasone Propionate in Inhalation Particles on Several Matrices - PMC.

  • Validation of the HPLC method for determination of identity and radiochemical purity of [18F]NaF - ResearchGate.

  • Show how Friedel–Crafts acylation might be used to synthesize the following compounds. a. acetophenone - Pearson.

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.

  • Synthesis and Properties of (1,3-Dioxolan-2-yl)furans | Request PDF - ResearchGate.

  • Q2(R2) Validation of Analytical Procedures | FDA.

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper disposal of c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone, a compound encountered in various research and development endeavors. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines to ensure the protection of personnel and the environment.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough hazard assessment is paramount. Based on analogous compounds, 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone should be handled as a potential irritant to the skin and eyes.[1][2] Furthermore, thermal decomposition may release irritating gases and vapors.[3]

Essential Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side-shields or goggles conforming to EN 166 or NIOSH standards.To prevent accidental splashes to the eyes, which could cause serious irritation.[1][4]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).To avoid direct skin contact and potential irritation.[5]
Body Protection A standard laboratory coat or long-sleeved clothing.To protect the skin from accidental spills.[3]
Respiratory Protection Generally not required for small quantities handled in a well-ventilated area. However, if dusts or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.To prevent inhalation of any airborne particles or vapors, especially during spill cleanup.
II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: If a significant spill occurs, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[4]

  • Don Appropriate PPE: Before approaching the spill, ensure all necessary PPE is correctly worn.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.[4][5] For solid spills, carefully sweep up the material to avoid generating dust.[3]

  • Collect and Package Waste: Carefully scoop the contained material and any contaminated absorbents into a suitable, labeled container for hazardous waste.[4] Ensure the container is kept closed.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.[6]

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, should be placed in the hazardous waste container.

III. Disposal Procedure for 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7][8] As a laboratory chemical with potential hazards, it must be treated as hazardous waste.

Core Principles of Chemical Waste Disposal:

  • Waste Characterization: The first step in proper disposal is to characterize the waste. Based on available data for similar compounds, 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone should be classified as a hazardous chemical waste. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). A waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed by the EPA.[9]

  • Segregation: Incompatible chemicals must be stored separately to prevent dangerous reactions.[10] For instance, acids should be kept separate from bases, and oxidizing agents from reducing agents.

  • Containment: Waste must be stored in containers that are in good condition and compatible with the chemical.[11] The containers must be kept closed except when adding or removing waste.[11]

Step-by-Step Disposal Protocol:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for the collection of 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone waste. Plastic containers are often preferred.[12]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone," and the associated hazards (e.g., "Irritant").[10][11] The date when waste is first added to the container should also be recorded.[8]

  • Accumulation in a Satellite Accumulation Area (SAA): The labeled waste container should be kept at or near the point of generation in a designated Satellite Accumulation Area (SAA).[10][12] This could be a designated area within a fume hood or on a laboratory bench.[10]

  • Waste Collection: Once the container is full (or after a designated accumulation time, typically not exceeding one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal company.[10][11][12]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone.

start Start: Disposal of 3-(1,3-Dioxan-2-YL)- 4'-fluoropropiophenone hazard_assessment 1. Hazard Assessment (Treat as Irritant) start->hazard_assessment ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) hazard_assessment->ppe spill_check Is there a spill? ppe->spill_check spill_protocol 3. Follow Spill Management Protocol spill_check->spill_protocol Yes waste_collection 4. Collect Waste in Designated Container spill_check->waste_collection No spill_protocol->waste_collection label_container 5. Label Container: 'Hazardous Waste' & Chemical Name waste_collection->label_container store_saa 6. Store in Satellite Accumulation Area (SAA) label_container->store_saa contact_ehs 7. Contact EH&S for Pickup store_saa->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal Workflow for 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone.

By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone, thereby upholding the highest standards of laboratory safety and environmental responsibility.

References

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. [Link]

  • UNSW Sydney. Laboratory Hazardous Waste Disposal Guideline – HS321. [Link]

  • Safety-Kleen. Chemical Waste Disposal Guidelines for Educational Facilities. [Link]

  • Hess. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • NextSDS. 3',4'-DIFLUORO-3-(1,3-DIOXAN-2-YL)-PROPIOPHENONE. [Link]

  • Tetra Tech. Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. [Link]

  • American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. [Link]

  • University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. [Link]

  • PROPIOPHENONE. [Link]

  • Plastics Europe. Guide for the Safe Handling of Fluoropolymer Resins. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.